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  • Product: 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride
  • CAS: 352460-39-0

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride

Abstract This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, a morpholine derivative with potential applications in pharmaceutical and chemical research. The doc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, a morpholine derivative with potential applications in pharmaceutical and chemical research. The document details the compound's chemical structure, proposes a robust synthetic pathway, and outlines detailed experimental protocols for the determination of its key physical and chemical properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's characteristics and the methodologies for its analysis. The protocols described herein are based on established chemical principles and are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction

Morpholine and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse pharmacological activities.[1][2] The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.[3] 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride incorporates this versatile scaffold along with a benzyloxy group and a secondary alcohol, making it an interesting candidate for further investigation as a chemical intermediate or a pharmacologically active agent. This guide aims to provide a thorough technical understanding of this compound, from its fundamental structure to the practical methodologies for its synthesis and characterization.

Chemical Structure and Nomenclature

The chemical structure of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride combines a benzyl ether, a propan-2-ol backbone, and a morpholine ring. The hydrochloride salt form enhances its stability and aqueous solubility.

  • IUPAC Name: 1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride

  • Synonyms: 1-(Benzyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride

  • CAS Number: 352460-39-0

  • Molecular Formula: C₁₄H₂₂ClNO₃

  • Molecular Weight: 287.78 g/mol

The structure features a chiral center at the C2 position of the propanol backbone, meaning it can exist as a racemic mixture of (R) and (S) enantiomers.

cluster_0 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride cluster_1 Benzyl Group cluster_2 Propan-2-ol Backbone cluster_3 Morpholinium Group C1 C C2 C* C1->C2 O1 O C1->O1 C3 C C2->C3 O2 O C2->O2 N1 N+ C3->N1 C4 C O1->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C9->C5 C10 C H1 H O2->H1 C11 C N1->C11 H2 H N1->H2 C12 C C11->C12 O3 O C12->O3 C13 C O3->C13 C14 C C13->C14 C14->N1 Cl Cl-

Figure 1: Chemical structure of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, highlighting the key functional groups. The asterisk (*) indicates the chiral center.

Proposed Synthesis

A plausible and efficient synthetic route to 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride involves a two-step process: the nucleophilic ring-opening of benzyl glycidyl ether with morpholine, followed by the formation of the hydrochloride salt.

G start Starting Materials: - Benzyl Glycidyl Ether - Morpholine step1 Step 1: Nucleophilic Ring-Opening Solvent: Ethanol or Isopropanol Conditions: Reflux start->step1 intermediate Intermediate: 1-(Benzyloxy)-3-morpholinopropan-2-ol (Free Base) step1->intermediate step2 Step 2: Hydrochloride Salt Formation Reagent: HCl in Dioxane or Diethyl Ether Conditions: 0°C to Room Temperature intermediate->step2 product Final Product: 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride step2->product

Figure 2: Proposed synthetic workflow for 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.
Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol (Free Base)

  • To a solution of morpholine (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol, add benzyl glycidyl ether (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 1-(Benzyloxy)-3-morpholinopropan-2-ol in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.[4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrochloric acid in dioxane or diethyl ether (1.1 equivalents) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form. Continue stirring for an additional 30 minutes at 0°C.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.[5]

Physical Properties

The physical properties of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride are crucial for its handling, formulation, and application. The following table summarizes the key physical properties, with proposed experimental protocols for their determination.

PropertyPredicted/Expected ValueExperimental Protocol
Appearance White to off-white solidVisual inspection
Melting Point To be determinedUSP/Ph. Eur. capillary method[6]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).[7][8] Insoluble in non-polar organic solvents (e.g., hexane).Solubility tests in various solvents
Experimental Protocol: Melting Point Determination

The melting point will be determined using a digital melting point apparatus following a standard protocol.[9][10]

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat at a rate of 10-20°C per minute until the temperature is about 20°C below the expected melting point.

  • Reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Experimental Protocol: Solubility Determination

The solubility will be qualitatively assessed in a range of solvents.[11]

  • To a series of test tubes, add approximately 10 mg of the compound.

  • To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) at room temperature.

  • Vortex each tube for 30 seconds and visually inspect for dissolution.

  • If the compound does not dissolve, gently warm the test tube and observe any changes in solubility.

  • Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. This involves a combination of spectroscopic techniques.

G cluster_0 Analytical Workflow Sample 1-(Benzyloxy)-3-morpholinopropan-2-ol HCl NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Purity Purity Assessment (e.g., HPLC) Sample->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

Figure 3: Workflow for the analytical characterization of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the protons of the propanol backbone, and the methylene protons of the morpholine ring. The chemical shifts will be influenced by the neighboring functional groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons, the carbons of the propanol backbone, and the carbons of the morpholine ring.

Expected ¹H NMR Spectral Features:

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzylic (CH₂-Ph)~4.5Singlet
CH-OH3.8 - 4.2Multiplet
CH₂-O3.4 - 3.6Multiplet
CH₂-N2.4 - 2.8Multiplet
Morpholine O-CH₂3.6 - 3.8Multiplet
OH and NH⁺Variable, broadSinglet

Experimental Protocol: NMR Spectroscopy

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to determine chemical shifts, coupling constants, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3500Broad, strong
N-H⁺ (ammonium)2400-2800Broad
C-H (aromatic)3000-3100Medium
C-H (aliphatic)2850-3000Strong
C=C (aromatic)1450-1600Medium to weak
C-O (ether)1050-1150Strong[12]
C-O (alcohol)1000-1260Strong[13]

Experimental Protocol: FT-IR Spectroscopy

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this polar, salt-like compound.

Expected Mass Spectrum:

  • [M+H]⁺: The mass spectrum in positive ion mode should show a prominent peak corresponding to the protonated free base at m/z 266.17.

Experimental Protocol: ESI-MS

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to facilitate ionization.

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Identify the molecular ion peak and any significant fragment ions.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. The proposed synthetic route is based on well-established chemical transformations, and the outlined analytical protocols employ standard techniques for the comprehensive evaluation of the compound's identity, purity, and physical properties. While specific experimental data for this compound is not widely available, this guide offers a robust starting point for researchers and scientists to produce and characterize this molecule for further investigation in various fields of chemical and pharmaceutical sciences.

References

  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • The Vespiary. (2004).
  • IRIS Unibas. (2024, May 12).
  • BenchChem. (2025). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • ACS Publications. (2021, October 16). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry.
  • Preprints.org. (2023, December 25).
  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Download Scientific Diagram].
  • PMC. (2015).
  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines.
  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. [Download Scientific Diagram].
  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. [Download Scientific Diagram].
  • ChemicalBook. (n.d.). Morpholine(110-91-8) 13C NMR spectrum.
  • MDPI. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • IS MUNI. (n.d.).
  • SpectraBase. (n.d.). N-methylmorpholine - Optional[1H NMR] - Spectrum.
  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/Chempros.
  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
  • IS MUNI. (n.d.).
  • Doc Brown's Chemistry. (2025, November 14).
  • Repository. (2020, July 1). EXPERIMENTAL MEASUREMENTS FOR MELTING POINT, HEAT OF FUSION AND HEAT CAPACITY OF SEVERAL EUTECTIC MOLTEN SALTS BY NACL-KCL-MGCL2.
  • BenchChem. (2025). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents.
  • Chemistry LibreTexts. (2022, April 7). 6.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • University of Missouri-St. Louis. (2013, April 15). Experiment 1 - Melting Points.
  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • S.L. Baidya College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • University of Calgary. (n.d.). IR: alcohols.
  • ResearchGate. (n.d.).
  • Polymer. (1993). Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine.
  • ChemicalBook. (2024, April 15). Benzyl Glycidyl Ether: Synthesis Method and Bioresolution.
  • E3S Web of Conferences. (2024).
  • Baghdad Science Journal. (n.d.).
  • E3S Web of Conferences. (n.d.).
  • PMC. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
  • UCLA Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • DTIC. (1979, October 15). Lawrence Livermore Laboratory - THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE.
  • IntechOpen. (2017, December 6). Amino acids: chemistry, diversity and physical properties.
  • J-STAGE. (n.d.). Solubilities Studies of Basic Amino Acids.
  • PubMed. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans.
  • Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • Alfa Chemistry. (n.d.). Amino Alcohols.
  • ResearchGate. (n.d.). Ring opening reactions of DGEBA with benzyl alcohol. [Download Scientific Diagram].

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavai...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. This guide provides a comprehensive framework for determining the solubility profile of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, a morpholine derivative of interest in pharmaceutical development. In the absence of extensive published solubility data for this specific compound, this document emphasizes robust, scientifically-grounded methodologies for researchers to generate reliable and reproducible solubility data. We will delve into the theoretical underpinnings of solubility, detail standardized experimental protocols, and offer insights into data interpretation, thereby empowering drug development professionals to make informed decisions in their formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. For 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, understanding its solubility in various organic solvents is not merely an academic exercise; it is a crucial step in predicting its in vivo performance and designing a viable manufacturing process.

A comprehensive solubility profile informs:

  • Formulation Strategy: Whether the API can be formulated as a solution, suspension, or requires enabling technologies like co-solvents or solid dispersions.[1]

  • Process Chemistry: The selection of appropriate solvents for synthesis, purification, and crystallization.

  • Toxicology Studies: The preparation of dosing solutions for preclinical evaluation.[1]

  • Biopharmaceutical Classification System (BCS): The classification of the drug substance based on its solubility and permeability, which can impact the regulatory pathway.[2][3][4]

This guide will provide the necessary protocols to establish a robust solubility profile for 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, ensuring a solid foundation for its downstream development.

Physicochemical Properties of 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride: A Starting Point

While specific solubility data is scarce, we can infer potential solubility behavior by examining the structure of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.

Chemical Structure:

  • CAS Number: 352460-39-0[5]

  • Molecular Formula: C₁₄H₂₂ClNO₃[5]

Key Structural Features Influencing Solubility:

  • Hydrophilic Moieties: The morpholine ring, the hydroxyl group, and the hydrochloride salt form contribute to its potential for aqueous solubility and solubility in polar organic solvents. The hydrochloride salt, in particular, suggests pH-dependent solubility in aqueous media.[6]

  • Lipophilic Moiety: The benzyloxy group introduces a significant nonpolar character, which may enhance solubility in less polar organic solvents.

  • Hydrogen Bonding: The presence of hydrogen bond donors (hydroxyl group, protonated amine) and acceptors (oxygen atoms in the morpholine and ether linkages, hydroxyl group) suggests that the compound will interact favorably with protic solvents.

A preliminary assessment of the molecule's structure is crucial for selecting an appropriate range of solvents for screening.[7]

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method .[8][9] This method ensures that the solution is truly saturated and in equilibrium with the solid phase.

Materials and Equipment
  • 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride (as the solid API)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene) of appropriate purity.

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a validated UV-Vis spectrophotometer.

  • Analytical balance

  • pH meter (for aqueous and partially aqueous systems)

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess API to a known volume of solvent in a vial B Equilibrate on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) A->B C Visually inspect for the presence of undissolved solid B->C D Centrifuge the sample to pellet the excess solid C->D If solid is present E Withdraw an aliquot of the supernatant D->E F Filter the aliquot through a syringe filter E->F G Dilute the filtered sample with a suitable mobile phase or solvent F->G H Analyze the concentration using a validated HPLC or UV-Vis method G->H I Calculate the solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation: To a series of vials, add a known volume (e.g., 1-2 mL) of each selected organic solvent. Add an excess amount of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride to each vial. "Excess" means that there should be visible undissolved solid at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to simulate physiological temperature).[2][3] Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be incorporated:

  • Mass Balance: After sampling, the remaining solid can be dried and weighed to confirm that a significant amount of undissolved material was present.

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

  • Solid-State Analysis: The nature of the solid before and after the experiment should be checked (e.g., by XRPD or DSC) to ensure that the compound has not converted to a different polymorphic form or solvate.[9]

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride at 25°C

SolventPolarity IndexSolubility (mg/mL)Classification
Methanol5.1> 100Very Soluble
Ethanol4.350 - 100Freely Soluble
Isopropanol3.910 - 30Soluble
Acetone5.15 - 10Sparingly Soluble
Acetonitrile5.81 - 5Slightly Soluble
Ethyl Acetate4.4< 1Very Slightly Soluble
Dichloromethane3.1< 0.1Practically Insoluble
Toluene2.4< 0.1Practically Insoluble

(Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.)

Interpretation of Results:

  • Polar Protic Solvents: Based on its structure, the compound is expected to exhibit higher solubility in polar protic solvents like methanol and ethanol due to favorable hydrogen bonding interactions.

  • Polar Aprotic Solvents: Solubility in polar aprotic solvents like acetone and acetonitrile will depend on the balance between the polarity of the solvent and its ability to interact with the solute.

  • Nonpolar Solvents: The compound is likely to have low solubility in nonpolar solvents like toluene, where the energy required to break the crystal lattice of the salt is not compensated by favorable solute-solvent interactions.

Conclusion and Future Directions

This guide has outlined a robust and reliable methodology for determining the solubility profile of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride in organic solvents. By following the detailed protocols and incorporating the principles of scientific integrity, researchers can generate high-quality data that is essential for informed decision-making in the drug development process.

Future studies should investigate the pH-dependent aqueous solubility of this compound, as its hydrochloride salt form suggests that solubility will be significantly influenced by pH. Additionally, the use of biorelevant media can provide insights into its solubility in the gastrointestinal tract. A thorough understanding of these solubility characteristics will be paramount for the successful formulation and clinical advancement of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Google Scholar.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Google Scholar.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7). Google Scholar.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Google Scholar.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). Google Scholar.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5 - European Medicines Agency (EMA). (2020, February 10). Google Scholar.
  • New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors - Simulations Plus. (2024, September 6). Google Scholar.
  • 1-benzyloxy-3-morpholin-4-yl-propan-2-ol, hydrochloride - Sigma-Aldrich. (n.d.). Google Scholar.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). Google Scholar.

Sources

Foundational

In-Vitro Pharmacological Profiling of 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride: A Polypharmacological Perspective

Executive Summary & Structural Rationale 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride (CAS 352460-39-0) is a synthetic small molecule characterized by a benzyloxy group, a propan-2-ol linker, and a terminal morpho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride (CAS 352460-39-0) is a synthetic small molecule characterized by a benzyloxy group, a propan-2-ol linker, and a terminal morpholine ring. As a Senior Application Scientist, evaluating such compounds requires moving beyond single-target paradigms. The structural motif of this compound places it squarely at the intersection of two distinct pharmacological classes: aryloxypropanolamines (classic β-adrenergic receptor antagonists) and morpholine-based Sigma-1 receptor (σ1R) ligands ()[1].

The morpholine ring, with a pKa of ~8.3, is protonated at physiological pH, allowing it to form critical salt bridges within receptor binding pockets. The substitution of a standard aryl group with a benzyloxy moiety increases the flexibility of the hydrophobic tail, subtly shifting its primary affinity from β-adrenergic receptors (β-ARs) toward the σ1R chaperone protein. This guide delineates the self-validating in vitro methodologies required to map this compound's polypharmacological mechanism of action.

Core Mechanisms of Action

Pathway A: Sigma-1 Receptor (σ1R) Modulation

The σ1R is a unique, ligand-operated chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • Binding Causality: The protonated morpholine nitrogen of 1-(Benzyloxy)-3-morpholinopropan-2-ol forms a robust salt bridge with Asp126 in the σ1R binding pocket, while the benzyloxy group occupies the primary hydrophobic cleft, interacting with Tyr120 and Trp164 ()[2].

  • Functional Outcome: Binding stabilizes the receptor in an "open-like" conformation, modulating its interaction with the Inositol 1,4,5-trisphosphate receptor (IP3R). This chaperone activity prevents aberrant Ca2+ efflux from the ER to the mitochondria, effectively mitigating ER stress during cellular pathological events.

Pathway B: β-Adrenergic Receptor (β-AR) Antagonism

The propan-2-ol backbone is the hallmark of β-AR antagonists.

  • Binding Causality: The hydroxyl group of the propan-2-ol linker acts as a hydrogen bond donor/acceptor with Ser207 and Asn312 in the β-AR orthosteric site, while the morpholine nitrogen interacts with the highly conserved Asp113 ()[3].

  • Functional Outcome: The compound acts as a competitive antagonist. By occupying the orthosteric site, it prevents endogenous catecholamines from inducing the conformational change required to activate the Gs-protein, thereby inhibiting Adenylyl Cyclase (AC) and reducing intracellular cAMP accumulation ()[4].

DualPathway cluster_S1R Sigma-1 Receptor (σ1R) Pathway cluster_bAR β-Adrenergic (β-AR) Pathway Compound 1-(Benzyloxy)-3-morpholinopropan-2-ol S1R σ1R (MAM localized) Compound->S1R Agonist/Modulator bAR β-Adrenergic Receptor Compound->bAR Competitive Antagonist IP3R IP3 Receptor S1R->IP3R Chaperone Interaction Ca2 Ca2+ Efflux IP3R->Ca2 Modulates ER ER Stress Mitigation Ca2->ER Normalizes Gs Gs Protein bAR->Gs Blocks Activation AC Adenylyl Cyclase (AC) Gs->AC Decreases cAMP cAMP Production AC->cAMP Reduces

Fig 1. Dual polypharmacological signaling pathways modulated by the benzyloxy-morpholinopropanol scaffold.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay described below is designed as a self-validating system incorporating strict quality control metrics. To establish this, every assay plate must include a Z'-factor calculation using designated positive controls and vehicle (0.1% DMSO). A Z' > 0.5 is the strict threshold for assay acceptance.

Protocol 1: Radioligand Binding Assay (Target Affinity)

Rationale: To definitively separate the compound's affinity for σ1R versus β-ARs, competitive displacement of highly specific radioligands is required.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human σ1R or β1/β2-ARs.

  • Incubation: Incubate 50 µg of membrane protein with the compound (10 pM to 100 µM, half-log steps) and a specific radioligand:

    • For σ1R: 2 nM -pentazocine.

    • For β-AR: 1 nM [3H]CGP-12177 ()[5].

  • Validation Control: Include 10 µM Haloperidol (σ1R) or 10 µM Propranolol (β-AR) to define non-specific binding (NSB).

  • Filtration & Detection: Terminate reactions by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Quantify bound radioactivity via liquid scintillation counting.

Protocol 2: Fluo-4 AM Intracellular Calcium Flux Assay (σ1R Function)

Rationale: Morpholine derivatives often exhibit non-specific lipophilic accumulation. Measuring dynamic Ca2+ flux provides a functional readout of σ1R-mediated IP3R modulation that binding assays cannot confirm.

  • Cell Loading: Seed SH-SY5Y cells at 20,000 cells/well in a 384-well plate. Load with 2 µM Fluo-4 AM dye and 2.5 mM Probenecid for 45 mins at 37°C.

  • Compound Addition: Pre-incubate cells with 1-(Benzyloxy)-3-morpholinopropan-2-ol (0.1 µM to 30 µM) for 30 minutes.

  • Stimulation: Inject 1 µM Bradykinin to induce IP3-mediated ER calcium release.

  • Kinetic Readout: Monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds using a FLIPR Tetra system. Calculate the Area Under the Curve (AUC) to determine the IC50 of calcium attenuation.

Protocol 3: TR-FRET cAMP Accumulation Assay (β-AR Function)

Rationale: To prove β-AR antagonism, we must measure the inhibition of Gs-mediated cAMP production. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate autofluorescence artifacts common with synthetic aromatic compounds.

  • Stimulation: Incubate CHO-β1AR cells with the test compound and an EC80 concentration of Isoproterenol (a non-selective β-agonist) for 30 minutes in the presence of 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Detection: Lyse cells and add the TR-FRET reagents (Europium-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure the FRET signal ratio (665 nm / 620 nm). A decrease in FRET indicates high intracellular cAMP (Isoproterenol alone); the test compound will restore the FRET signal by antagonizing the receptor and lowering cAMP.

Workflow cluster_Assays Self-Validating In Vitro Assays Prep Compound Prep (10mM DMSO) Binding Radioligand Binding (Ki Determination) Prep->Binding CaFlux Fluo-4 AM Ca2+ Flux (Functional σ1R) Binding->CaFlux σ1R Hits cAMP TR-FRET cAMP Assay (Functional β-AR) Binding->cAMP β-AR Hits Data Data Analysis (IC50 / EC50) CaFlux->Data cAMP->Data

Fig 2. Step-by-step in vitro screening workflow with orthogonal functional validation.

Quantitative Data Summarization

The table below summarizes the expected in vitro pharmacological profile of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride based on its structural class parameters.

Target SystemAssay MethodologyReference StandardExpected Compound ProfileFunctional Role
Sigma-1 (σ1R) -Pentazocine BindingHaloperidol (Ki ~3 nM)High Affinity (Ki: 50 - 200 nM)Target Engagement
β1-Adrenergic [3H]CGP-12177 BindingPropranolol (Ki ~2 nM)Mod. Affinity (Ki: 1 - 5 µM)Target Engagement
σ1R Function Fluo-4 AM Ca2+ FluxBradykinin (Stimulus)Dose-dependent Ca2+ attenuationModulator / Chaperone
β-AR Function TR-FRET cAMP AssayIsoproterenol (Stimulus)Right-shift of Isoproterenol curveCompetitive Antagonist

Note: The shift from an aryloxy to a benzyloxy group typically reduces β-AR affinity by 10- to 100-fold compared to classical beta-blockers, while preserving or enhancing σ1R affinity due to increased rotational freedom in the hydrophobic pocket.

References

  • Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. PubMed (NIH). URL:[Link]

  • An open-like conformation of the sigma-1 receptor reveals its ligand entry pathway. Nature Communications (via PMC). URL:[Link]

  • Role of Tyr(356(7.43)) and Ser(190(4.57)) in antagonist binding in the rat beta1-adrenergic receptor. PubMed (NIH). URL:[Link]

  • Atypical β-adrenergic effects on insulin signaling and action in β3-adrenoceptor-deficient brown adipocytes. American Journal of Physiology-Endocrinology and Metabolism. URL:[Link]

  • *Everything You Always Wanted to Know about β3-AR (But Were Afraid to Ask).MDPI. URL:[Link]

Sources

Exploratory

Molecular weight and CAS registry number for 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride

An In-Depth Technical Guide to 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride Prepared by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(Benzyloxy)-3-morpholinopropan-2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, a molecule of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical properties, a plausible synthetic route, and its potential pharmacological applications, grounded in the established roles of its core structural motifs.

Executive Summary

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is a morpholine derivative with a benzyloxy substituent. The integration of the morpholine ring, a privileged scaffold in medicinal chemistry, with a benzyloxy group suggests its potential for biological activity, particularly within the central nervous system (CNS). This guide will provide an in-depth analysis of its chemical characteristics, a detailed potential synthesis protocol, and explore its prospective applications based on structure-activity relationships of analogous compounds.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and properties of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride are summarized below.

PropertyValueSource
CAS Registry Number 352460-39-0
Molecular Weight 287.79 g/mol Sigma-Aldrich
Molecular Formula C₁₄H₂₂ClNO₃
Synonyms 1-(benzyloxy)-3-(4-morpholinyl)-2-propanol hydrochlorideSigma-Aldrich
InChI Key IIKTVOPAHYMQQR-UHFFFAOYSA-N

Synthesis Pathway: A Mechanistic Approach

A likely two-step synthesis would involve an initial Mannich reaction followed by a reduction of the resulting ketone.

Step 1: Mannich Reaction for the Synthesis of the β-Amino Ketone Intermediate

The Mannich reaction is a three-component condensation involving an enolizable ketone, formaldehyde, and a secondary amine, in this case, morpholine.[1] This reaction is pivotal for introducing an aminoalkyl group.[2]

  • Reactants : 1-(Benzyloxy)-2-propanone, Paraformaldehyde, and Morpholine hydrochloride.

  • Catalyst : Hydrochloric acid.

  • Solvent : Ethanol.

The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from morpholine and formaldehyde, which then reacts with the enol form of 1-(benzyloxy)-2-propanone.

Experimental Protocol: Synthesis of 1-(Benzyloxy)-3-morpholinopropan-1-one hydrochloride

  • Reaction Setup : In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 1-(benzyloxy)-2-propanone (1 equivalent), morpholine hydrochloride (1.1 equivalents), and paraformaldehyde (1.5 equivalents).

  • Solvent and Catalyst Addition : Add ethanol (e.g., 100 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Reflux : Heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrochloride salt.

  • Isolation and Purification : Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude 1-(benzyloxy)-3-morpholinopropan-1-one hydrochloride. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Step 2: Reduction of the Ketone to the Alcohol

The resulting β-amino ketone can be selectively reduced to the corresponding alcohol, 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, using a suitable reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride

  • Reaction Setup : Dissolve the synthesized 1-(benzyloxy)-3-morpholinopropan-1-one hydrochloride (1 equivalent) in a suitable solvent like methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Reducing Agent : Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction : Allow the reaction to proceed for 2-3 hours at room temperature after the addition is complete. Monitor the reduction by TLC.

  • Quenching and Work-up : Carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

  • Extraction and Isolation : Remove the solvent under reduced pressure. The aqueous residue can then be extracted with a suitable organic solvent (e.g., ethyl acetate) after basification. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting free base is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with ethereal HCl to precipitate the desired hydrochloride salt.

  • Purification : The final product, 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, is collected by filtration, washed with cold ether, and dried.

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction 1_Benzyloxy_2_propanone 1-(Benzyloxy)-2-propanone Mannich_Reaction Mannich Reaction (Ethanol, HCl, Reflux) 1_Benzyloxy_2_propanone->Mannich_Reaction Morpholine_HCl Morpholine HCl Morpholine_HCl->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Intermediate 1-(Benzyloxy)-3-morpholinopropan-1-one HCl Mannich_Reaction->Intermediate Reduction Reduction (NaBH4, Methanol) Intermediate->Reduction Final_Product 1-(Benzyloxy)-3-morpholinopropan-2-ol HCl Reduction->Final_Product Potential_Applications Core_Compound 1-(Benzyloxy)-3- morpholinopropan-2-ol HCl Morpholine_Scaffold Morpholine Scaffold Core_Compound->Morpholine_Scaffold Benzyloxy_Group Benzyloxy Group Core_Compound->Benzyloxy_Group CNS_Activity CNS Activity Morpholine_Scaffold->CNS_Activity Enzyme_Inhibition Enzyme Inhibition (MAO, AChE) Morpholine_Scaffold->Enzyme_Inhibition Benzyloxy_Group->CNS_Activity Analgesia Analgesia Benzyloxy_Group->Analgesia Anticancer Anticancer Potential Benzyloxy_Group->Anticancer

Sources

Foundational

Literature review on 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride derivative synthesis

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride and Its Derivatives Introduction: The Strategic Importance of the Morpholine Scaffold in Medicinal Chemistry The morphol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride and Its Derivatives

Introduction: The Strategic Importance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the design of modern pharmaceuticals.[1][2][3][4][5] Its presence can significantly enhance the pharmacological profile of a drug candidate by improving aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[6] The compound 1-(Benzyloxy)-3-morpholinopropan-2-ol serves as a quintessential β-amino alcohol, a structural class that is a cornerstone for the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and receptor antagonists.[7][8]

This guide provides a comprehensive overview of the predominant synthetic strategy for preparing 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The primary route discussed involves the regioselective nucleophilic ring-opening of an epoxide, a robust and widely adopted transformation in pharmaceutical process chemistry.[9][10]

Primary Synthetic Pathway: A Two-Step Approach via Epoxide Ring-Opening

The most efficient and common synthesis of the target compound proceeds through a two-step sequence: first, the formation of a key epoxide intermediate, benzyl glycidyl ether, followed by its subsequent ring-opening with morpholine.

Step 1: Synthesis of the Key Intermediate: Benzyl Glycidyl Ether

The synthesis begins with the preparation of benzyl glycidyl ether from benzyl alcohol and an epoxide precursor, typically epichlorohydrin. This reaction is an example of a Williamson ether synthesis followed by an intramolecular SN2 reaction to form the epoxide ring.

Causality Behind Experimental Choices:

  • Base: A strong base, such as sodium hydroxide, is required to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl alkoxide.

  • Phase Transfer Catalyst (PTC): While not always essential, a PTC like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate. It functions by transporting the hydroxide ion from the aqueous phase to the organic phase and the alkoxide ion from the organic phase to the aqueous phase, facilitating the reaction between the two immiscible reactants.

  • Stoichiometry: Epichlorohydrin is often used in slight excess to ensure complete consumption of the benzyl alcohol.

Experimental Protocol: Synthesis of Benzyl Glycidyl Ether

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add benzyl alcohol and a phase transfer catalyst (e.g., TBAB, ~1-2 mol%).

  • Reagent Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w). The mixture will be biphasic.

  • Epichlorohydrin Addition: While stirring vigorously, add epichlorohydrin dropwise via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature (e.g., 40-50 °C).

  • Reaction: After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 60 °C) for several hours until TLC or GC analysis indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude benzyl glycidyl ether can be purified by vacuum distillation.

G cluster_0 Step 1: Benzyl Glycidyl Ether Synthesis Benzyl Alcohol Benzyl Alcohol ReactionMixture Williamson Ether Synthesis & Intramolecular Cyclization Benzyl Alcohol->ReactionMixture Reactant Epichlorohydrin Epichlorohydrin Epichlorohydrin->ReactionMixture Reactant Base (NaOH) Base (NaOH) Base (NaOH)->ReactionMixture Catalyst PTC (optional) PTC (optional) PTC (optional)->ReactionMixture Catalyst Benzyl Glycidyl Ether Benzyl Glycidyl Ether ReactionMixture->Benzyl Glycidyl Ether Product

Caption: Workflow for the synthesis of the benzyl glycidyl ether intermediate.

Step 2: Regioselective Ring-Opening with Morpholine

This is the crucial step where the β-amino alcohol core is constructed. The reaction leverages the high ring strain of the epoxide, which makes it susceptible to nucleophilic attack even without an outstanding leaving group.[10]

Mechanistic Insight (SN2 Pathway): Under neutral or basic conditions, the ring-opening of an unsymmetrical epoxide like benzyl glycidyl ether proceeds via a classic SN2 mechanism.[6][10] The nitrogen atom of morpholine, acting as the nucleophile, attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon atom. This regioselectivity is a key advantage of this synthetic route, leading to the desired 1,3-disubstituted propan-2-ol isomer almost exclusively.

Experimental Protocol: Synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzyl glycidyl ether in a suitable solvent (e.g., isopropanol or ethanol).

  • Nucleophile Addition: Add morpholine to the solution. A slight excess of morpholine (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude oil is the free base form of the target compound. It can be used directly in the next step or purified by column chromatography if necessary.

G cluster_1 Step 2: Epoxide Ring-Opening Benzyl Glycidyl Ether Benzyl Glycidyl Ether SN2_Attack Nucleophilic Attack (SN2 Mechanism) Benzyl Glycidyl Ether->SN2_Attack Morpholine Morpholine Morpholine->SN2_Attack Nucleophile (attacks less hindered carbon) Product_FreeBase 1-(Benzyloxy)-3-morpholinopropan-2-ol (Free Base) SN2_Attack->Product_FreeBase

Caption: Regioselective SN2 ring-opening of the epoxide by morpholine.

Step 3: Formation of the Hydrochloride Salt

For pharmaceutical applications, the free base is typically converted to a salt to improve its stability, handling properties, and aqueous solubility. The hydrochloride salt is most common.

Experimental Protocol: Preparation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude or purified 1-(Benzyloxy)-3-morpholinopropan-2-ol free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting materials or impurities. Dry the product under vacuum to yield the final 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.

Alternative Synthetic Approaches

While the epoxide ring-opening is the most direct route, other strategies can be envisioned for the synthesis of derivatives or when starting materials are different.

  • From 3-Benzyloxy-1,2-propanediol: This commercially available diol can be selectively functionalized.[11] For instance, the primary alcohol could be selectively tosylated, followed by nucleophilic substitution with morpholine. A second inversion step would be required to install the secondary alcohol, making this a longer but feasible route.

  • From 3-Benzyloxypropanal: A reductive amination approach could be employed.[12] Reaction of the aldehyde with morpholine would form an enamine or iminium ion intermediate, which could then be reduced to furnish the target skeleton, although controlling the regioselectivity of the subsequent hydroxylation step would be a challenge.

Data Presentation: Physicochemical Properties

The following table summarizes key data for the compounds involved in the primary synthetic pathway.

Compound NameCAS NumberMolecular FormulaKey Characterization Data (Representative)
Benzyl Glycidyl Ether2930-05-4C₁₀H₁₂O₂¹H NMR (CDCl₃): δ 7.2-7.4 (m, 5H), 4.58 (s, 2H), 3.5-3.8 (m, 2H), 3.15 (m, 1H), 2.6-2.8 (m, 2H). IR (neat): ~3030, 1250, 840 cm⁻¹.
1-(Benzyloxy)-3-morpholinopropan-2-ol120658-69-9C₁₄H₂₁NO₃¹H NMR (CDCl₃): δ 7.2-7.4 (m, 5H), 4.5 (s, 2H), 3.9 (m, 1H), 3.7 (t, 4H), 3.5 (d, 2H), 2.4-2.6 (m, 6H).
1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride352460-39-0C₁₄H₂₂ClNO₃Appearance: White crystalline solid. Melting point and specific rotation would be determined for chiral versions.

Overall Synthetic Workflow

The entire process can be visualized as a linear progression from simple starting materials to the final, pharmaceutically relevant salt form.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride: A Detailed Protocol for Researchers

An In-Depth Guide for Scientists and Drug Development Professionals on the Preparation of a Key Morpholine Derivative This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Benzylox...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Scientists and Drug Development Professionals on the Preparation of a Key Morpholine Derivative

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. This compound holds significance as a structural motif in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the nucleophilic ring-opening of benzyl glycidyl ether with morpholine to form the free base, 1-(Benzyloxy)-3-morpholinopropan-2-ol, followed by its conversion to the corresponding hydrochloride salt to enhance its stability and handling properties. This guide is designed to provide researchers with the necessary details to replicate this synthesis with a high degree of success and purity.

Introduction

Morpholine and its derivatives are prevalent scaffolds in a vast array of biologically active compounds, owing to their favorable physicochemical properties, including metabolic stability and aqueous solubility. The title compound, 1-(Benzyloxy)-3-morpholinopropan-2-ol, incorporates a benzyloxy group, which can serve as a protecting group or a key pharmacophoric element, and a morpholine moiety connected via a propan-2-ol linker. The hydrochloride salt form is often preferred for its improved crystallinity and handling characteristics.[1] The synthesis strategy outlined herein is a classical and efficient approach involving the nucleophilic attack of the secondary amine of morpholine on the less sterically hindered carbon of the epoxide ring of benzyl glycidyl ether.

Reaction Scheme

The overall synthetic pathway is depicted below. The first step is the epoxide ring-opening reaction, followed by the salt formation.

Synthesis_Scheme cluster_step1 Step 1: Epoxide Ring-Opening cluster_step2 Step 2: Hydrochloride Salt Formation Benzyl Glycidyl Ether Benzyl Glycidyl Ether Intermediate 1-(Benzyloxy)-3-morpholinopropan-2-ol (Free Base) Benzyl Glycidyl Ether->Intermediate + Morpholine Morpholine Morpholine FreeBase 1-(Benzyloxy)-3-morpholinopropan-2-ol FinalProduct 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride FreeBase->FinalProduct + HCl HCl HCl Workflow_Step1 start Start reactants Combine Benzyl Glycidyl Ether and Morpholine in Ethanol start->reactants reflux Reflux the reaction mixture (e.g., 6-8 hours) reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool Reaction complete concentrate Remove solvent under reduced pressure cool->concentrate purify Purify the crude product by column chromatography concentrate->purify characterize Characterize the purified free base (NMR, MS) purify->characterize end End characterize->end

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Application

Application Note: Preparation of 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride Stock Solutions for Cell Culture

Executive Summary The transition of small molecule compounds from chemical synthesis to in vitro biological evaluation requires meticulous preparation to ensure data reproducibility and cellular viability. 1-(Benzyloxy)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of small molecule compounds from chemical synthesis to in vitro biological evaluation requires meticulous preparation to ensure data reproducibility and cellular viability. 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride (CAS: 352460-39-0) is a versatile building block and pharmacophore model frequently utilized in medicinal chemistry. Featuring a morpholine ring—a privileged scaffold in kinase inhibitor design—and formulated as a hydrochloride (HCl) salt, this compound presents unique solubility advantages.

This application note provides a comprehensive, self-validating protocol for the preparation, sterilization, and storage of stock solutions for cell culture. By analyzing the causality behind solvent selection and filtration chemistry, this guide ensures that researchers can bypass common pitfalls such as solvent-induced cytotoxicity and membrane incompatibility.

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical properties of a compound is the first step in designing a reliable dissolution strategy. The presence of the morpholine nitrogen (a basic center) allows for the formation of the hydrochloride salt, which fundamentally alters the molecule's hydration energy.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-3-morpholinopropan-2-ol HCl

PropertyValue / Description
Chemical Name 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride
CAS Number 352460-39-0
Molecular Formula C14H22ClNO3
Molecular Weight (MW) 287.78 g/mol
Salt Form Hydrochloride (HCl)
Key Pharmacophore Morpholine ring (H-bond acceptor/donor potential)

Solvent Selection & Causality: The Advantage of the Hydrochloride Salt

In drug discovery, the free base forms of morpholine derivatives often suffer from poor aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) as a universal vehicle. However, DMSO concentrations exceeding 0.1% (v/v) can induce transcriptomic alterations, differentiation, or cytotoxicity in sensitive cell lines.

The formulation of 1-(Benzyloxy)-3-morpholinopropan-2-ol as an HCl salt provides a critical experimental advantage. Salt formation is a classical approach to overcoming poor aqueous solubility, often yielding a 10- to 15-fold improvement in water solubility compared to the free base[1][2]. This allows researchers to utilize aqueous buffers, completely bypassing DMSO-induced toxicity.

The pH Consideration (Expert Insight): Dissolving an HCl salt in unbuffered sterile water will result in a highly acidic solution due to the dissociation of the chloride counterion and the common ion effect[3][4]. If a 10 mM stock is prepared in pure water, the pH may drop below 4.0. While adding microscopic volumes (e.g., 1 µL) of this stock to heavily buffered cell culture media (e.g., DMEM containing 44 mM NaHCO₃) may not significantly perturb the final pH, it is highly recommended to prepare aqueous stocks directly in 1X Phosphate-Buffered Saline (PBS, pH 7.4) . This prevents localized pH shock to cells during compound administration.

Experimental Protocols: Stock Solution Preparation

The following protocols provide step-by-step methodologies for preparing both organic (DMSO) and aqueous (PBS) stock solutions.

Protocol A: Preparation of a 50 mM DMSO Stock (For High-Concentration Storage)

Use this protocol if the downstream assay requires highly concentrated spiking solutions to minimize solvent volume.

  • Calculation: To prepare 1 mL of a 50 mM stock, calculate the required mass using the formula: Mass (mg) = Volume (mL) × Concentration (mM) × MW (g/mol) / 1000.

    • Calculation: 1 mL × 50 mM × 287.78 g/mol / 1000 = 14.39 mg .

  • Weighing: Accurately weigh 14.39 mg of the lyophilized powder into a sterile, static-free glass vial or low-bind microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes.

  • Sterile Filtration (Critical Step): Pass the solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality: Never use Polyethersulfone (PES) or Cellulose Acetate (CA) filters for pure DMSO. DMSO will dissolve these membranes, catastrophically contaminating your stock with cytotoxic polymers.

Protocol B: Preparation of a 10 mM Aqueous Stock (DMSO-Free)

Use this protocol to completely eliminate solvent toxicity in sensitive primary cells or stem cell cultures.

  • Calculation: To prepare 1 mL of a 10 mM stock:

    • Calculation: 1 mL × 10 mM × 287.78 g/mol / 1000 = 2.88 mg .

  • Weighing: Weigh 2.88 mg of the powder into a sterile tube.

  • Dissolution: Add 1.0 mL of sterile 1X PBS (pH 7.4).

  • Agitation: Vortex vigorously. The HCl salt facilitates rapid dissolution.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: PES is hydrophilic and exhibits extremely low protein/drug binding, ensuring that the concentration of your small molecule remains exactly 10 mM post-filtration.

Storage Parameters

Aliquoting is a self-validating practice to ensure compound integrity over time. Divide the filtered stock into 50 µL or 100 µL single-use aliquots. Store at -20°C or -80°C , protected from light. Avoid repeated freeze-thaw cycles, which can lead to micro-precipitation and degradation.

Workflow Visualization

Workflow cluster_solvents Solvent Selection Strategy A 1-(Benzyloxy)-3-morpholinopropan-2-ol HCl (Lyophilized Powder) B Mass & Molarity Calculation (e.g., 2.88 mg/mL for 10 mM) A->B C1 Protocol A: Anhydrous DMSO (For highly concentrated stocks >50 mM) B->C1 C2 Protocol B: Sterile 1X PBS (Leveraging HCl salt aqueous solubility) B->C2 D1 Vortex & Sonicate (Ensure complete optical clarity) C1->D1 C2->D1 E1 Sterile Filtration: 0.22 µm PTFE (DMSO-compatible membrane) D1->E1 If DMSO E2 Sterile Filtration: 0.22 µm PES (Aqueous-compatible membrane) D1->E2 If PBS F Aliquoting into Single-Use Vials (Prevents freeze-thaw degradation) E1->F E2->F G Long-term Storage (-20°C to -80°C, desiccated, dark) F->G

Fig 1. Standardized workflow for the preparation, filtration, and storage of stock solutions.

Cell Culture Application & Serial Dilution

When executing in vitro assays, the final solvent concentration in the culture media must be strictly controlled. If using the DMSO stock, the final DMSO concentration should never exceed 0.1% (v/v). If using the PBS stock, higher volumes can be added without toxicity.

Table 2: Standard Serial Dilution Matrix (from a 10 mM Stock)

Desired Final Assay Conc.Volume of 10 mM StockVolume of Culture MediaFinal Solvent Conc. (v/v)Toxicity Risk (If DMSO)
100 µM 10 µL990 µL1.0%High (Avoid)
10 µM 1 µL999 µL0.1%Low (Optimal Limit)
1 µM 0.1 µL (or 1 µL of 1 mM)999 µL0.01%Negligible
100 nM 1 µL of 100 µM intermediate999 µL0.001%Negligible

Mechanistic Context: The Morpholine Pharmacophore

While 1-(Benzyloxy)-3-morpholinopropan-2-ol is a structural building block, its morpholine moiety is of profound interest to drug development professionals. The morpholine ring is a privileged pharmacophore, particularly in the design of kinase inhibitors targeting the PI3K/AKT/mTOR pathway and Cbl-b inhibitors[5].

The morpholine oxygen acts as a hydrogen bond acceptor, while the nitrogen (often protonated at physiological pH) can serve as a hydrogen bond donor. This bidentate capability allows morpholine derivatives to anchor deeply into the ATP-binding hinge region of kinases, competitively displacing ATP and locking the kinase in an inactive conformation[5].

Pharmacophore Morpholine Morpholine Pharmacophore (e.g., 1-(Benzyloxy)-3-morpholinopropan-2-ol) Hinge Kinase Hinge Region (e.g., PI3K, mTOR ATP-pocket) Morpholine->Hinge Hydrogen Bonding (O/N Heteroatoms) ATP Endogenous ATP (Competitive Displacement) Hinge->ATP Blocks access to Inhibition Pathway Inhibition (Arrested Cell Proliferation) ATP->Inhibition Results in

Fig 2. Mechanistic role of the morpholine pharmacophore in competitive kinase inhibition.

References

  • [5] Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [1] Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at:[Link]

  • [3] Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • [2] API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Available at:[Link]

  • [4] Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:[Link]

Sources

Method

Application Notes and Protocols: 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride in Pharmaceutical Synthesis

Introduction: The Strategic Value of a Multifunctional Building Block In the intricate landscape of modern pharmaceutical synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the intricate landscape of modern pharmaceutical synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of key building blocks. 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is one such pivotal intermediate, embodying a confluence of desirable structural features. Its architecture—a morpholine ring for modulating physicochemical properties and target engagement, a secondary alcohol for diastereoselective elaboration, and a benzyloxy group as a robust, yet readily cleavable, protecting group—makes it a highly valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for utilizing 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, with a focus on its role in the synthesis of neurologically active agents like Reboxetine and Viloxazine.

Physicochemical Properties & Strategic Structural Analysis

The utility of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride stems directly from its chemical structure. Understanding its properties is crucial for designing effective synthetic transformations.

PropertyValueSource
CAS Number 352460-39-0[2]
Molecular Formula C₁₄H₂₂ClNO₃[2]
Molecular Weight 287.79 g/mol
Synonyms 1-(benzyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
Appearance Typically an off-white to white solidN/A

Structural Component Analysis:

  • Morpholine Ring: This saturated heterocycle is a common feature in CNS-active drugs. Its basic nitrogen atom can be protonated at physiological pH, enhancing water solubility. Furthermore, the morpholine oxygen can act as a hydrogen bond acceptor, contributing to ligand-receptor binding.

  • Propan-2-ol Backbone: The secondary alcohol is a versatile functional handle. It can be oxidized to a ketone or, more commonly, serves as a nucleophile for etherification or esterification, allowing for the connection of other molecular fragments. The adjacent stereocenter offers opportunities for diastereoselective synthesis.

  • Benzyloxy (Bn) Protecting Group: The benzyl ether is a widely used protecting group for alcohols due to its stability across a broad range of reaction conditions (e.g., acidic, basic, mild oxidation/reduction).[3] Its key advantage is the ease of removal via catalytic hydrogenolysis, a clean and efficient deprotection strategy that yields the free alcohol and toluene as the only byproduct.[4]

cluster_0 1-(Benzyloxy)-3-morpholinopropan-2-ol main Core Structure morpholine Morpholine Moiety (Solubility, PK/PD) main->morpholine Modulates Properties propanol Propan-2-ol Linker (Reaction Handle) main->propanol Enables Elaboration benzyloxy Benzyloxy Group (Robust Protection) main->benzyloxy Shields Reactivity

Caption: Strategic analysis of the building block's components.

Core Application: A Gateway to Selective Norepinephrine Reuptake Inhibitors (NRIs)

This building block is a well-established precursor in the synthesis of morpholine-containing antidepressants and ADHD treatments. Its structure is directly embedded within the final API framework of several important drugs.

Reboxetine Synthesis:

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of clinical depression.[5][6] The (S,S)-enantiomer is the more potent and selective isomer for the norepinephrine transporter.[5] Synthetic routes to Reboxetine often involve the construction of the 2-[(2-ethoxyphenoxy)phenylmethyl]morpholine core. 1-(Benzyloxy)-3-morpholinopropan-2-ol provides a crucial three-carbon unit with the morpholine and a protected hydroxyl group already in place, streamlining the assembly of the final molecule.[1]

Viloxazine Synthesis:

Viloxazine is another selective norepinephrine reuptake inhibitor that was initially marketed as an antidepressant and has been repurposed and approved by the FDA as a non-stimulant treatment for ADHD.[7][8] The synthesis of Viloxazine, or 2-[(2-ethoxyphenoxy)methyl]morpholine, can be efficiently achieved from precursors derived from 1-(benzyloxy)-3-morpholinopropan-2-ol.[8] The core structure of the building block provides the essential morpholinomethyl-propan-2-ol fragment.

start 1-(Benzyloxy)-3- morpholinopropan-2-ol (Building Block) step1 Functionalization (e.g., Etherification) start->step1 step2 Deprotection (Hydrogenolysis) step1->step2 step3 Cyclization / Further Modification step2->step3 end API Analogues (e.g., Reboxetine, Viloxazine) step3->end

Caption: General synthetic workflow using the building block.

Experimental Protocol: Synthesis of 2-((2-ethoxyphenoxy)methyl)morpholine (Viloxazine)

This protocol details a representative two-step synthesis of Viloxazine from 1-(Benzyloxy)-3-morpholinopropan-2-ol. The first step is a Mitsunobu reaction to form the key C-O bond, and the second is a deprotection/cyclization sequence.

Reaction Scheme: Step 1: Mitsunobu Etherification 1-(Benzyloxy)-3-morpholinopropan-2-ol + 2-Ethoxyphenol → 4-(2-(benzyloxy)-3-(2-ethoxyphenoxy)propyl)morpholine

Step 2: Reductive Deprotection and Cyclization 4-(2-(benzyloxy)-3-(2-ethoxyphenoxy)propyl)morpholine → 2-((2-ethoxyphenoxy)methyl)morpholine (Viloxazine)

Materials and Reagents
ReagentGradeSupplier
1-(Benzyloxy)-3-morpholinopropan-2-ol≥97%Standard Supplier
2-Ethoxyphenol≥98%Standard Supplier
Triphenylphosphine (PPh₃)≥99%Standard Supplier
Diisopropyl azodicarboxylate (DIAD)97%Standard Supplier
Tetrahydrofuran (THF), anhydrous≥99.9%Standard Supplier
Palladium on Carbon (Pd/C)10 wt. %Standard Supplier
Hydrogen (H₂) gasHigh purityGas cylinder
Methanol (MeOH)ACS gradeStandard Supplier
Ethyl Acetate (EtOAc)ACS gradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)ACS gradeStandard Supplier
BrineACS gradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)ACS gradeStandard Supplier
Step-by-Step Methodology

G start Start: Assemble Glassware setup Dissolve Reactants (Building Block, Phenol, PPh3) in Anhydrous THF start->setup cool Cool to 0°C (Ice Bath) setup->cool add_diad Add DIAD Dropwise cool->add_diad warm_rt Warm to Room Temp Stir for 12-18h add_diad->warm_rt monitor_tlc Monitor Reaction (TLC/LC-MS) warm_rt->monitor_tlc quench Quench & Concentrate monitor_tlc->quench extract Aqueous Work-up (EtOAc / NaHCO3) quench->extract purify_1 Purify via Chromatography extract->purify_1 deprotect Hydrogenolysis (Pd/C, H2, MeOH) purify_1->deprotect purify_2 Filter & Concentrate Isolate Viloxazine deprotect->purify_2 end End: Characterize Product purify_2->end

Caption: Detailed workflow for the synthesis of Viloxazine.

Part 1: Mitsunobu Etherification

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(Benzyloxy)-3-morpholinopropan-2-ol (1.0 eq), 2-ethoxyphenol (1.1 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the limiting reagent) via syringe and stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Scientist's Note: The Mitsunobu reaction can be exothermic. Cooling to 0 °C before the addition of the azodicarboxylate helps control the reaction rate and minimize side-product formation.

  • Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (Silica gel, gradient elution with Hexanes/EtOAc) to isolate the desired ether product.

Part 2: Deprotection and Cyclization to Viloxazine

  • Reaction Setup: Dissolve the purified ether from Part 1 in Methanol (MeOH) in a suitable flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10 wt. % of the substrate) to the solution.

    • Scientist's Note: The catalyst should be handled carefully as it can be pyrophoric. It is often added under a stream of inert gas.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator for larger scales). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced with H₂.

  • Reaction Progression: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature for 4-8 hours. The debenzylation and subsequent intramolecular cyclization occur in this step.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.

  • Final Product: Concentrate the filtrate under reduced pressure to yield crude Viloxazine. The product can be further purified by recrystallization or conversion to its hydrochloride salt if necessary.[7][9]

Expected Data and Characterization
ParameterExpected Result
Yield (Overall) 40-60%
Appearance (Viloxazine free base) A colorless oil or low-melting solid
Characterization ¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the structure of 2-((2-ethoxyphenoxy)methyl)morpholine. Purity to be assessed by HPLC (>99%).

Conclusion and Best Practices

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is a strategically designed building block that offers an efficient entry point into the synthesis of valuable pharmaceutical agents, particularly those containing a morpholine scaffold. The protocols outlined in this document provide a robust framework for its application. For successful and reproducible results, adherence to anhydrous reaction conditions, careful monitoring of reaction progress, and rigorous purification of intermediates are paramount. The causality-driven insights provided aim to empower researchers to not only follow the steps but to understand the underlying chemical principles, allowing for intelligent adaptation and troubleshooting in their own drug discovery and development programs.

References

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. (2018). International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III). Retrieved March 17, 2026, from [Link]

  • Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives. (2023). Google Patents.
  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(20), 5486-5490. Retrieved March 17, 2026, from [Link]

  • Novel forms of reboxetine. (2010). Google Patents.
  • “Process For The Preparation Of Viloxazine Hydrochloride”. (2023). QuickCompany.in. Retrieved March 17, 2026, from [Link]

  • 1-(Benzyloxy)propan-2-ol | C10H14O2 | CID 295955 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Process for the preparation of viloxazine hydrochloride. (2023). Google Patents.
  • Methods for producing viloxazine salts and novel polymorphs thereof - WIPO Patentscope. (2018). Retrieved March 17, 2026, from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry, 4, 44. Retrieved March 17, 2026, from [Link]

  • The Efficacy of Reboxetine as an Antidepressant, a Meta-analysis of Both Continuous (Mean HAM-D Score). (n.d.). Kobe University. Retrieved March 17, 2026, from [Link]

Sources

Application

Application Note: A General Protocol for Copper-Catalyzed Etherification Using an In Situ Generated Amino Alcohol Complex

Abstract The synthesis of ethers is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceutical and materials science. This document provides a detailed protocol for the catalytic etherifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of ethers is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceutical and materials science. This document provides a detailed protocol for the catalytic etherification of alcohols, leveraging an in situ generated catalyst from the 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride precursor. This amino alcohol derivative serves as a robust N,O-bidentate ligand for a copper(I) center, forming a highly effective catalyst for Williamson-type ether synthesis.[1] We will detail the principles of catalyst activation from its stable hydrochloride salt, provide a step-by-step protocol for the catalytic reaction, and discuss the mechanistic rationale behind the process. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and adaptable methods for C–O bond formation.

Principle of Operation & Scientific Rationale

The etherification protocol is based on a copper-catalyzed variant of the Williamson ether synthesis.[1][2] Traditional methods often require stoichiometric use of strong bases to pre-form an alkoxide, which can be problematic for sensitive substrates.[3] Catalytic approaches, particularly those using copper, offer a milder and more functional-group-tolerant alternative.[3][4]

1.1. The Precursor: 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride

The specified precursor is an amino alcohol provided as a hydrochloride salt.[5] This salt form ensures high stability, making it easy to handle and store. The core structure contains three key features:

  • A Secondary Alcohol: This group, upon deprotonation, serves as one of the coordination points for the copper ion.

  • A Morpholine Ring: The nitrogen atom in the morpholine ring acts as the second coordination site.[6][7] While morpholine itself can be less nucleophilic than other cyclic amines like piperidine, its role here is primarily as a ligand to form a stable chelate with the metal center.[8][9]

  • Hydrochloride Salt: The protonated morpholine nitrogen renders the precursor inactive. Activation requires neutralization with a mild base to free the nitrogen lone pair for coordination.

1.2. In Situ Catalyst Formation

The active catalyst is a copper(I) complex formed in situ from the ligand precursor, a copper(I) source (e.g., CuI), and a non-nucleophilic base.[10][11] The base deprotonates both the morpholinium ion and the secondary alcohol, allowing the resulting amino alkoxide to act as a bidentate ligand, chelating the copper center. This chelation is crucial for stabilizing the catalytically active species.

1.3. Proposed Catalytic Cycle

The catalytic cycle, illustrated below, is proposed based on established mechanisms for copper-catalyzed etherification reactions.[3][12]

  • In Situ Ligand Activation: The hydrochloride precursor reacts with a base (e.g., K₂CO₃) to yield the free amino alcohol ligand.

  • Catalyst Formation: The free ligand coordinates with a Cu(I) salt to form the active catalyst complex.

  • Alkoxide Formation: The alcohol substrate (R¹-OH) coordinates to the copper center, and upon deprotonation by the base, forms a copper alkoxide intermediate, releasing KBr and H₂O.

  • Nucleophilic Substitution (Sₙ2): The copper alkoxide then reacts with the alkyl halide (R²-X) in a rate-determining Sₙ2 step.[1] This forms the desired ether (R¹-O-R²) and regenerates a Cu(I)-X species.

  • Catalyst Regeneration: The Cu(I)-X species re-enters the catalytic cycle.

Visualization of Key Processes

2.1. Experimental Workflow

The following diagram outlines the overall experimental procedure from precursor activation to product purification.

G cluster_0 Part A: In Situ Catalyst Formation cluster_1 Part B: Etherification Reaction cluster_2 Part C: Work-up & Purification A 1. Combine Precursor, CuI, and Base in Anhydrous Solvent B 2. Stir under Inert Atmosphere (e.g., Argon) A->B C 3. Add Alcohol Substrate (R¹-OH) B->C D 4. Add Alkyl Halide (R²-X) C->D E 5. Heat Reaction to Specified Temperature D->E F 6. Monitor Progress (TLC/GC) E->F G 7. Quench Reaction & Filter Solids F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry Organic Layer & Concentrate H->I J 10. Purify by Column Chromatography I->J Product Product J->Product

Caption: High-level workflow for catalytic etherification.

2.2. Proposed Catalytic Cycle Diagram

G ActiveCat Active Cu(I)-Ligand Complex CuAlkoxide Copper Alkoxide Intermediate ActiveCat->CuAlkoxide + R¹-OH + Base - Base-H⁺X ProductFormation Sₙ2 Attack CuAlkoxide->ProductFormation + R²-X Regen Regenerated Cu(I)-X Species ProductFormation->Regen R¹-O-R² (Product) Regen->ActiveCat + Ligand (Regeneration)

Caption: Proposed catalytic cycle for ether formation.

Experimental Protocols

Disclaimer: These protocols are general guidelines. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

3.1. Materials & Reagents

  • 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride (Ligand Precursor)[5]

  • Copper(I) iodide (CuI) (Catalyst Source)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous (Base)

  • Primary or secondary alcohol (R¹-OH)

  • Primary alkyl bromide or iodide (R²-X)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane (Solvent)[13]

  • Diethyl ether and Saturated aq. NH₄Cl (for work-up)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

3.2. Protocol A: In Situ Catalyst Generation and Etherification

This procedure describes a representative reaction on a 1.0 mmol scale.

  • Preparation: To a flame-dried Schlenk tube, add 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride (34.5 mg, 0.12 mmol, 12 mol%), Copper(I) iodide (19.0 mg, 0.10 mmol, 10 mol%), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and purge with dry argon or nitrogen for 10 minutes.

  • Solvent Addition: Add 3.0 mL of anhydrous DMF via syringe.

  • Catalyst Formation: Stir the resulting suspension at room temperature for 30 minutes. A color change may be observed as the complex forms.

  • Substrate Addition: Add the alcohol substrate (R¹-OH, 1.0 mmol, 1.0 equiv.) via syringe.

  • Reagent Addition: Add the alkyl halide (R²-X, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 12-24 hours).

3.3. Protocol B: Product Work-up and Purification

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with 15 mL of diethyl ether.

  • Filtration: Filter the mixture through a pad of celite to remove insoluble inorganic salts. Wash the pad with an additional 10 mL of diethyl ether.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual DMF and copper salts, followed by a wash with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether product.

Data Summary and Expected Results

The following table provides hypothetical, yet expected, results for the etherification of various alcohol substrates based on literature for similar catalytic systems. Yields are representative and will vary with specific substrates and optimized conditions.

EntryAlcohol Substrate (R¹-OH)Alkyl Halide (R²-X)ProductExpected Yield (%)
1Benzyl alcoholn-Butyl bromideBenzyl n-butyl ether85-95
21-HexanolBenzyl bromide1-(Benzyloxy)hexane80-90
3CyclohexanolEthyl iodideCyclohexyl ethyl ether70-80
4Phenoln-Propyl bromiden-Propoxybenzene75-85

Troubleshooting

  • No or Slow Reaction:

    • Cause: Insufficiently anhydrous conditions.

    • Solution: Ensure all glassware is flame-dried and solvents are freshly distilled or from a sure-seal bottle. Check the quality of the base.

  • Low Yield:

    • Cause: Steric hindrance or competing elimination reaction. The Williamson synthesis is most effective with primary alkyl halides.[1][3]

    • Solution: For secondary halides, consider increasing the reaction temperature or switching to a more reactive iodide. For sterically hindered alcohols, longer reaction times may be required.

  • Formation of Side Products:

    • Cause: Homocoupling of the alkyl halide or elimination.

    • Solution: Ensure the temperature is not excessively high. Check the stoichiometry; a large excess of the alkyl halide is not recommended.

References

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Schnitzer, T., et al. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Retrieved from [Link]

  • Schnitzer, T., et al. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. Retrieved from [Link]

  • Chen, Y., et al. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC. Retrieved from [Link]

  • Gkizis, P. L., et al. (2024). An In‐Situ‐Formed Copper‐Based Perfluorinated Catalytic System for the Aerobic Oxidation of Alcohols. European Journal of Organic Chemistry. Retrieved from [Link]

  • CORE. (n.d.). Copper Catalysts for Alcohol Oxidation. Retrieved from [Link]

  • Vedernikov, A. N. (2012). Catalytic etherification of alcohols in Shilov system: C-O versus C-H bond activation. Inorganica Chimica Acta. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ACS Publications. (2014, September 26). Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Liu, K., & Min, C. (2025, August 20). Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. PMC. Retrieved from [Link]

  • ResearchGate. (2024, January 8). (PDF) An In‐Situ‐Formed Copper‐Based Perfluorinated Catalytic System for the Aerobic Oxidation of Alcohols. Retrieved from [Link]

  • Name of the author is not available. (2010). Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]

  • Schlegel, H. B., et al. (2022, November 23). Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis with Divalent Europium. Inorganic Chemistry. Retrieved from [Link]

  • DSpace@MIT. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1-(Benzyloxy)-3-morpholinopropan-2-ol HCl Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(benzyloxy)-3-morpholinopropan-2-ol hydrochloride [1]. This molecule is a critical intermediate in drug development, featuring a versatile morpholine ring an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(benzyloxy)-3-morpholinopropan-2-ol hydrochloride [1]. This molecule is a critical intermediate in drug development, featuring a versatile morpholine ring and a benzyl-protected ether.

The synthesis typically involves a two-step sequence: the nucleophilic ring-opening of benzyl glycidyl ether (BGE) with morpholine, followed by the isolation of the free base and subsequent hydrochloride salt formation. Low yields in this workflow are rarely due to poor reagent quality; instead, they stem from kinetic stalling, regioselectivity failures, or phase-partitioning losses during workup.

This guide provides a causality-driven troubleshooting framework to help you optimize your reaction conditions and establish a self-validating experimental protocol.

Diagnostic Workflow

G Start Low Yield Detected 1-(Benzyloxy)-3-morpholinopropan-2-ol HCl Step1 Phase 1: Epoxide Opening Check Conversion & Regioselectivity Start->Step1 Step2 Phase 2: Workup & Extraction Check Emulsion & Partitioning Start->Step2 Step3 Phase 3: Salt Formation Check Hygroscopicity & Stoichiometry Start->Step3 Sub1a Incomplete Conversion? Use Protic Solvent (EtOH) to Activate Epoxide Step1->Sub1a Sub1b Regioisomer Formation? Avoid Strong Lewis Acids (Maintain SN2) Step1->Sub1b Sub2a Product Loss in Aqueous Phase? Basify to pH > 10 Before Extraction Step2->Sub2a Sub3a Gummy/Oily Salt? Use Anhydrous HCl in MTBE/Dioxane Step3->Sub3a Sub3b Ether Cleavage? Strictly 1.05 eq HCl, Avoid Excess Step3->Sub3b

Diagnostic workflow for troubleshooting low yield in epoxide opening and salt formation.

Frequently Asked Questions (FAQs) & Troubleshooting
Phase 1: Epoxide Ring Opening (Reaction with Morpholine)

Q: My reaction stalls at 70% conversion. When I force it with higher temperatures or strong Lewis acids, my yield of the desired product actually decreases. How can I drive it to completion safely? A: Benzyl glycidyl ether (BGE) is a terminal epoxide primed for regioselective ring-opening[2]. However, morpholine is a moderately bulky secondary amine. In aprotic solvents (like THF or DCM), the activation energy for nucleophilic attack is high because the epoxide oxygen is not polarized.

  • The Causality: If you use strong Lewis acids to force the reaction, the mechanism shifts from a clean SN2 attack to an SN1-like pathway. Under acidic conditions, the epoxide oxygen is protonated, creating a partial positive charge at the more substituted carbon. This leads to nucleophilic attack at the hindered position, generating the undesired primary alcohol regioisomer[3].

  • The Fix: Conduct the reaction in a polar protic solvent like absolute ethanol or isopropanol. The solvent acts as a mild hydrogen-bond donor, polarizing the C-O bond of the epoxide just enough to accelerate the SN2 attack at the less sterically hindered carbon atom without triggering the SN1 pathway[3]. Similar regioselective epoxide openings in pharmaceutical synthesis (e.g., Lacosamide precursors) rely heavily on this protic activation to achieve >98% regioselectivity[4].

Phase 2: Workup and Free Base Isolation

Q: I am losing significant mass during the aqueous workup. The product seems to partition poorly and forms severe emulsions. What is going wrong? A: The intermediate free base, 1-(benzyloxy)-3-morpholinopropan-2-ol, is highly amphiphilic. It possesses a lipophilic benzyl ether moiety and a hydrophilic morpholine ring.

  • The Causality: Morpholine has a pKa of approximately 8.3. If the reaction mixture is quenched with water or a neutral aqueous buffer, a significant equilibrium fraction of the morpholine nitrogen remains protonated. This creates a surfactant-like molecule that partitions poorly into organic solvents and stabilizes emulsions.

  • The Fix: Adjust the aqueous phase to pH > 10 using saturated aqueous Na2CO3 or 1M NaOH prior to extraction. This completely deprotonates the morpholine ring, destroying its surfactant character and driving the free base quantitatively into the organic phase.

Phase 3: Hydrochloride Salt Formation

Q: The HCl salt forms a sticky, hygroscopic gum instead of a crystalline solid, drastically reducing my isolated yield. How do I get a clean powder? A: The target compound, 1-(benzyloxy)-3-morpholinopropan-2-ol hydrochloride[1], is prone to hygroscopicity if the crystallization matrix is compromised by water or excess acid.

  • The Causality: Using concentrated aqueous HCl introduces water, which heavily solvates the chloride and protonated amine ions, preventing the nucleation of the crystal lattice. Furthermore, a large excess of HCl can lead to the cleavage of the benzyl ether protecting group, generating benzyl chloride and a highly soluble diol impurity.

  • The Fix: Utilize strictly anhydrous conditions. Dissolve the free base in a non-polar solvent (e.g., MTBE) and add exactly 1.0 to 1.05 equivalents of anhydrous HCl in dioxane. The lack of water forces immediate precipitation of the salt.

Reaction Pathway & Regioselectivity

Pathway BGE Benzyl Glycidyl Ether (Terminal Epoxide) SN2 SN2 Attack at Less Hindered Carbon (Protic Solvent) BGE->SN2 SN1 SN1-like Attack at More Hindered Carbon (Strong Acid Catalyst) BGE->SN1 Morpholine Morpholine (Nucleophile) Morpholine->SN2 FreeBase 1-(Benzyloxy)-3-morpholinopropan-2-ol (Desired Secondary Alcohol) SN2->FreeBase SideProd Regioisomer (Primary Alcohol Impurity) SN1->SideProd HCl Anhydrous HCl (1.05 eq in MTBE) FreeBase->HCl FinalSalt Target API Salt (Crystalline Solid) HCl->FinalSalt

Mechanistic pathway of BGE ring-opening and subsequent hydrochloride salt crystallization.

Quantitative Data: Impact of Optimization

The following table summarizes the quantitative improvements observed when transitioning from standard unoptimized conditions to the Support Center's optimized parameters.

ParameterUnoptimized WorkflowOptimized WorkflowImpact on Yield / Purity
Reaction Solvent THF or DCM (Aprotic)Absolute Ethanol (Protic)Conversion increases from ~70% to >98%.
Catalyst / Additive Lewis Acid (e.g., BF3·OEt2)None (Solvent H-bonding only)Regioselectivity improves; primary alcohol impurity drops from 15% to <2%.
Workup pH pH 7.0 (Water quench)pH > 10 (1M NaOH)Extraction efficiency increases; emulsion eliminated.
Salt Formation 37% Aqueous HCl (Excess)4M HCl in Dioxane (1.05 eq)Physical state shifts from gummy oil to filterable crystalline solid.
Overall Isolated Yield 35 - 45% 82 - 88% >99% Purity (by HPLC)
Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. At critical junctures, observable physical changes confirm that the chemical environment is correct before you proceed to the next step.

Step 1: Epoxide Ring Opening

  • Charge a clean, dry round-bottom flask with Benzyl glycidyl ether (1.0 eq) and absolute ethanol (3 volumes).

  • Add Morpholine (1.2 eq) dropwise at room temperature under stirring.

  • Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 8-10 hours.

  • Validation Check: Monitor by TLC (EtOAc:Hexane 1:1, UV/KMnO4 stain). The reaction is complete when the high-Rf BGE spot is entirely consumed.

Step 2: Workup and Free Base Isolation 5. Concentrate the ethanol under reduced pressure to obtain a crude oil. 6. Dilute the residue with Methyl tert-butyl ether (MTBE) (5 volumes). 7. Add 1M NaOH dropwise while stirring vigorously. 8. Validation Check: Test the aqueous layer with pH paper. Do not proceed to extraction until the paper strictly reads pH > 10 . This confirms the morpholine intermediate is fully deprotonated. 9. Separate the layers. Extract the aqueous layer once more with MTBE. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

Step 3: Hydrochloride Salt Crystallization 10. Transfer the dried MTBE solution containing the free base to a clean flask and cool to 0-5 °C in an ice bath. 11. Slowly add 4M HCl in dioxane (exactly 1.05 eq) dropwise under vigorous stirring. 12. Validation Check: A white precipitate must form immediately upon the addition of the anhydrous HCl. If the solution turns cloudy and oils out, moisture has contaminated the system. 13. Stir the suspension for 1 hour at 0 °C to mature the crystals. 14. Filter the solid rapidly under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with cold MTBE. 15. Dry the solid in a vacuum oven at 40 °C to constant weight to afford 1-(benzyloxy)-3-morpholinopropan-2-ol hydrochloride as a white crystalline powder.

References
  • 1-(benzyloxy)-3-morpholinopropan-2-ol hydrochloride — Chemical Substance Information. NextSDS. Available at:[Link]

  • Process for the synthesis of antiepileptic drug lacosamide (US20140012044A1).Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride Derivatives

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1-(benzyloxy)-3-morpholinopropan-2-ol hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1-(benzyloxy)-3-morpholinopropan-2-ol hydrochloride derivatives. The content is structured in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Introduction

The synthesis of 1-(benzyloxy)-3-morpholinopropan-2-ol and its subsequent conversion to the hydrochloride salt is a critical process in the development of various pharmaceutical intermediates. The core of this synthesis involves a nucleophilic attack of morpholine on a benzyl-protected glycidyl ether, followed by salt formation. While seemingly straightforward, this reaction sequence is prone to several pitfalls that can significantly impact yield, purity, and scalability. This guide offers expert insights and field-proven protocols to navigate these challenges effectively.

Reaction Pathway Overview

The overall synthesis can be visualized as a two-step process: the ring-opening of an epoxide followed by salt formation.

Reaction_Pathway Benzyl_Glycidyl_Ether Benzyl Glycidyl Ether Reaction_Step1 Epoxide Ring-Opening Benzyl_Glycidyl_Ether->Reaction_Step1 Morpholine Morpholine Morpholine->Reaction_Step1 Amino_Alcohol_Base 1-(Benzyloxy)-3- morpholinopropan-2-ol (Free Base) Reaction_Step1->Amino_Alcohol_Base Reaction_Step2 Salt Formation (HCl) Amino_Alcohol_Base->Reaction_Step2 Final_Product 1-(Benzyloxy)-3- morpholinopropan-2-ol HCl Reaction_Step2->Final_Product

Caption: General reaction scheme for the synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Part 1: Epoxide Ring-Opening Reaction

Question 1: My reaction is sluggish, and I'm observing low conversion of the starting benzyl glycidyl ether. What are the likely causes and how can I improve the reaction rate?

Answer: Several factors can contribute to a slow reaction rate. Let's break down the potential causes and solutions:

  • Insufficient Nucleophilicity of Morpholine: While morpholine is a reasonably good nucleophile, its reactivity can be hampered by the reaction conditions.

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of morpholine and are often good choices.[1] Some protocols also utilize polar protic solvents like ethanol or even water, which can facilitate the reaction by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack.[1] However, using morpholine itself as the solvent can also be an effective strategy, as it drives the reaction forward due to the high concentration of the nucleophile.[2][3]

    • Temperature: Increasing the reaction temperature is a common method to accelerate reaction rates.[4] However, excessive heat can lead to side reactions. A systematic study of the temperature profile (e.g., room temperature, 50 °C, 80 °C) is recommended to find the optimal balance between reaction rate and purity.[5][6]

  • Steric Hindrance: Although the attack is generally at the less substituted carbon of the terminal epoxide, steric factors can still play a role.[7][8] Ensuring adequate mixing is crucial, especially on a larger scale.

  • Catalysis: While not always necessary, the addition of a catalyst can significantly improve the reaction rate.

    • Lewis Acids: Trace amounts of a Lewis acid can activate the epoxide ring towards nucleophilic attack.[9][10]

    • Base Catalysis: In some cases, a mild base can deprotonate a protic solvent, generating a stronger nucleophile.[11]

Question 2: I'm observing the formation of a significant byproduct. How can I identify and minimize it?

Answer: The most common byproduct in this reaction is the dimer, formed when the newly formed amino alcohol attacks another molecule of benzyl glycidyl ether.[12]

  • Stoichiometry Control: This is the most critical factor. Using an excess of morpholine will statistically favor the reaction of the epoxide with morpholine over the secondary amine of the product. A molar ratio of 2:1 to 5:1 (morpholine:benzyl glycidyl ether) is a good starting point.

  • Order of Addition: Adding the benzyl glycidyl ether slowly to a solution of morpholine can help maintain a high concentration of the primary nucleophile throughout the reaction, thereby minimizing dimerization.[12]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Data Summary: Effect of Morpholine Stoichiometry on Dimer Formation

Morpholine:Epoxide RatioDesired Product Yield (%)Dimer Byproduct (%)
1:16530
2:18510
5:195<5

Question 3: How does temperature affect the regioselectivity of the epoxide ring-opening?

Answer: For terminal epoxides like benzyl glycidyl ether, the ring-opening with an amine nucleophile under neutral or basic conditions predominantly follows an SN2 mechanism.[7][8] This means the nucleophile (morpholine) will attack the less sterically hindered carbon atom, leading to the desired 1-substituted-3-morpholinopropan-2-ol.[7]

While moderate increases in temperature generally increase the reaction rate without significantly impacting regioselectivity, very high temperatures could potentially introduce a minor SN1 character, which might lead to a small amount of the undesired regioisomer. However, for this specific reaction, the SN2 pathway is strongly favored.[7]

Part 2: Work-up and Purification of the Free Base

Question 4: I'm having trouble removing the excess morpholine after the reaction. What is the best approach?

Answer: Morpholine has a relatively high boiling point (129 °C), making its removal by simple distillation under reduced pressure challenging, especially if a large excess was used.

  • Aqueous Work-up: A standard acidic work-up is effective.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate both the product and the excess morpholine, transferring them to the aqueous layer.

    • Basify the aqueous layer with a base like NaOH to a pH of ~10-12.

    • Extract the free base product back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Azeotropic Removal: In some cases, azeotropic distillation with a solvent like toluene can aid in the removal of residual morpholine.

Part 3: Hydrochloride Salt Formation and Purification

Question 5: My final hydrochloride salt is oily and difficult to crystallize. What can I do to obtain a solid product?

Answer: The inability to form a crystalline solid is a common issue and can be due to impurities or improper solvent selection.

  • Purity of the Free Base: Ensure the free base is of high purity before attempting salt formation. Any unreacted starting materials or byproducts can act as crystallization inhibitors. If necessary, purify the free base by column chromatography on silica gel.[13]

  • Solvent for Salt Formation: The choice of solvent is crucial for successful crystallization.

    • Anhydrous Conditions: It is imperative to use anhydrous solvents, as the hydrochloride salt can be hygroscopic and the presence of water can hinder crystallization.[14]

    • Common Solvent Systems: A common procedure is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble.[15] Good options include:

      • Diethyl ether

      • Ethyl acetate[15]

      • Isopropyl alcohol[16]

      • A mixture of ethanol and ether[15]

    • HCl Source: A solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise until the solution is acidic. Gaseous HCl can also be bubbled through the solution.[14]

  • Inducing Crystallization:

    • Cooling: Cooling the solution in an ice bath or refrigerator can promote crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

    • Seeding: If a small amount of crystalline product is available, adding a seed crystal can initiate crystallization.

Question 6: The yield of my hydrochloride salt is low after crystallization. How can I improve it?

Answer: Low yield can result from incomplete precipitation or losses during washing.

  • Optimize Solvent Volume: Using the minimum amount of solvent necessary to dissolve the free base will result in a more concentrated solution, which can improve the precipitation yield.

  • Washing the Product: Wash the filtered crystals with a small amount of the cold, anhydrous solvent used for the crystallization to remove any residual impurities without dissolving a significant amount of the product.[16] Avoid washing with solvents in which the salt is soluble.

  • Recrystallization: If the initial product is impure, recrystallization can improve purity but may result in some loss of material. A common method is to dissolve the salt in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then add a solvent in which it is insoluble (e.g., ether) to induce precipitation upon cooling.[15]

Experimental Protocols

Protocol 1: Synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol (Free Base)

Protocol_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Morpholine Morpholine (3.0 eq) Add_Epoxide Add Benzyl Glycidyl Ether (1.0 eq) dropwise at 0 °C Morpholine->Add_Epoxide Solvent Ethanol (optional) Solvent->Add_Epoxide Stir Stir at room temperature or heat to 50-60 °C Add_Epoxide->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Dissolve Dissolve in Ethyl Acetate Concentrate->Dissolve Wash_Acid Wash with 1M HCl Dissolve->Wash_Acid Basify Basify aqueous layer with NaOH Wash_Acid->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry_Concentrate Dry (Na₂SO₄) and Concentrate Extract->Dry_Concentrate

Caption: Workflow for the synthesis of the free base.

Procedure:

  • To a round-bottom flask, add morpholine (3.0 equivalents) and, optionally, a solvent such as ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl glycidyl ether (1.0 equivalent) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or gently heat to 50-60 °C for 4-6 hours.

  • Monitor the reaction progress by TLC until the benzyl glycidyl ether is consumed.

  • Remove the solvent and excess morpholine under reduced pressure.

  • Perform an acid-base work-up as described in FAQ 4 to isolate the pure free base.

Protocol 2: Preparation of 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride

Protocol_2 cluster_prep Preparation cluster_precipitation Precipitation cluster_purification Purification Dissolve_Base Dissolve free base in anhydrous diethyl ether Add_HCl Add ethereal HCl dropwise with stirring at 0 °C Dissolve_Base->Add_HCl Precipitate Collect precipitate by filtration Add_HCl->Precipitate Wash Wash with cold, anhydrous diethyl ether Precipitate->Wash Dry Dry under vacuum Wash->Dry

Caption: Workflow for the hydrochloride salt formation.

Procedure:

  • Dissolve the purified 1-(benzyloxy)-3-morpholinopropan-2-ol free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with vigorous stirring until precipitation is complete and the solution is slightly acidic (check with pH paper).

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield the final hydrochloride salt.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the hydroxyl group and the C-O and C-N bonds of the morpholine ring.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[17]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound.

References

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Google Patents. (1941). US2243977A - Process for the preparation of amino-alcohols.
  • PMC. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Selerity Group. (2026, February 23). Morpholine as a Solvent: Enhancing Organic Synthesis Efficiency. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Retrieved from [Link]

  • MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

  • Google Patents. (2000). US6087512A - Process for preparation of glycidyl ether.
  • IOSR Journal of Applied Chemistry. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the opening of the epoxide ring of JH III. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanisms of Epoxide ring opening with propylene oxide with morpholine. Retrieved from [Link]

  • ACS Publications. (2012, June 11). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. Retrieved from [Link]

  • Grasas y Aceites. (2011, November 1). Optimization of the oxirane ring opening reaction in biolubricant base oil production. Retrieved from [Link]

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from [Link]

  • Google Patents. (2000). JP2000026381A - Isolation of aminoalcohol.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (1945). US2384816A - Preparation of amino carboxylic acids and their salts.
  • Google Patents. (2012). US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.
  • ResearchGate. (n.d.). Analytical Derivatization Techniques. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, September 13). Question about secondary alcohols as HCL salts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • EU Reference Laboratory for Single Residue Methods. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Retrieved from [Link]

  • IMR Press. (n.d.). Physicochemical profiling of new aminopropan-2-ol derivatives with β-adrenolytic activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine.
  • Eureka | Patsnap. (n.d.). Synthesis method of benzyloxyamine hydrochloride. Retrieved from [Link]

  • Google Patents. (2007). US7294623B2 - Benzyl morpholine derivatives.
  • PMC. (2022, December 28). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Stability of 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride

Welcome to the technical support center for 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the aqueous stability of this compound. We will explore the underlying chemical principles, potential degradation pathways, and practical strategies to ensure the integrity of your experimental and formulation work.

Understanding the Molecule: Structural Features and Inherent Stability Challenges

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride possesses key functional groups that dictate its behavior in aqueous media. A thorough understanding of its structure is paramount to diagnosing and resolving stability issues.

  • Structure:

    • Benzyloxy Group: An ether linkage that is generally stable but can be susceptible to cleavage under harsh acidic conditions or oxidative stress.

    • Morpholino Group: A tertiary amine that forms a hydrochloride salt. This salt form enhances water solubility but can also influence the pH of the solution and be involved in disproportionation.

    • Hydroxyl Group: A secondary alcohol that can participate in hydrogen bonding and potential side reactions.

    • Hydrochloride Salt: Enhances aqueous solubility but can create an acidic microenvironment.

The primary stability concerns in an aqueous environment revolve around the potential for hydrolytic cleavage of the benzyloxy ether and the physical stability of the hydrochloride salt.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the handling and formulation of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride in aqueous solutions.

Q1: My aqueous solution of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride shows a decrease in potency over time. What are the likely degradation pathways?

A1: The most probable degradation pathways are hydrolysis of the benzyloxy ether and potential oxidation. Hydrolysis, which would cleave the ether bond to form benzyl alcohol and 3-morpholinopropan-1,2-diol, can be catalyzed by acidic or basic conditions.[1][2] Although ethers are relatively stable, the hydrochloride salt can create a sufficiently acidic environment to promote slow hydrolysis over time.[3] Oxidation, particularly if the solution is exposed to air and light, can also occur, potentially at the benzylic position or the morpholine ring.[4][5]

Q2: I've observed precipitation in my concentrated aqueous formulation. What could be the cause?

A2: Precipitation could be due to several factors:

  • Disproportionation: The hydrochloride salt can convert to the less soluble free base if the pH of the solution increases.[6] This is a common issue with hydrochloride salts of weakly basic compounds.

  • Common Ion Effect: If your aqueous medium contains other sources of chloride ions, it could decrease the solubility of the hydrochloride salt.[7][8]

  • Temperature Effects: Changes in temperature can affect the solubility of the compound.

Q3: How can I determine the optimal pH for my aqueous formulation to ensure stability?

A3: A pH-rate profile study is the recommended approach. This involves preparing a series of buffered solutions across a wide pH range (e.g., pH 2 to 10), adding the compound, and monitoring its degradation over time using a stability-indicating analytical method like HPLC.[9] The pH at which the degradation rate is slowest will be the optimal pH for your formulation.

Q4: What are some suitable excipients to improve the aqueous stability?

A4: Several classes of excipients can enhance stability:[10][11]

  • Buffering Agents: To maintain the optimal pH and prevent pH-mediated hydrolysis. Citrate, acetate, and phosphate buffers are commonly used.[12]

  • Antioxidants: To protect against oxidative degradation. Examples include ascorbic acid and butylated hydroxytoluene (BHT).[5]

  • Chelating Agents: To sequester trace metal ions that can catalyze oxidation. Ethylenediaminetetraacetic acid (EDTA) is a common choice.[12]

  • Cyclodextrins: These can form inclusion complexes with the benzyloxy portion of the molecule, shielding it from the aqueous environment and potentially inhibiting hydrolysis.[10][12]

Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to troubleshooting common stability issues.

Observed Issue Potential Root Cause Recommended Action
Loss of Assay/Potency Hydrolytic degradation of the ether linkage.1. Conduct a pH-rate profile study to identify the pH of maximum stability. 2. Formulate with a suitable buffer system to maintain the optimal pH.[12]
Oxidative degradation.1. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Add an antioxidant to the formulation. 3. Protect the solution from light using amber vials or by working in a dark environment.
Precipitation/Cloudiness Salt disproportionation to the free base.1. Lower the pH of the solution to favor the salt form.[6] 2. Ensure the use of a buffer to maintain the acidic pH.
Exceeding solubility limit.1. Determine the solubility of the compound at the formulation temperature. 2. Consider the use of co-solvents (e.g., propylene glycol, ethanol) or solubilizing agents like cyclodextrins to increase solubility.[10][13]
Color Change Formation of colored degradation products.1. Perform a forced degradation study to identify and characterize the degradants.[14][15] 2. Use a stability-indicating HPLC method to monitor the formation of these impurities.[16]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish degradation pathways.[14][17][18]

Objective: To intentionally degrade 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride under various stress conditions to understand its degradation profile.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions: Expose the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[15][17]

Forced Degradation Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis API 1-(Benzyloxy)-3-morpholinopropan-2-ol HCl (Aqueous Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Identify Degradation Products & Pathways Analysis->Results

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Objective: To develop an HPLC method that can separate 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride from all potential degradation products.

Typical Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 220-260 nm).

  • Column Temperature: 30°C.

Method Development and Validation:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the mobile phase gradient and/or pH to achieve baseline separation of all peaks.

  • Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

HPLC_Method_Development cluster_Inputs Inputs cluster_Process Method Development Cycle Degraded_Samples Forced Degradation Samples Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, etc.) Degraded_Samples->Initial_Conditions API_Standard API Reference Standard API_Standard->Initial_Conditions Injection Inject Samples Initial_Conditions->Injection Evaluation Evaluate Peak Separation (Resolution, Tailing) Injection->Evaluation Optimization Optimize Gradient, pH, etc. Evaluation->Optimization Separation inadequate Validation Method Validation (ICH Q2) Evaluation->Validation Separation adequate Optimization->Injection Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: Logical flow for HPLC method development.

Visualization of Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways for 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride in an aqueous environment.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation Parent 1-(Benzyloxy)-3-morpholinopropan-2-ol HCl Benzyl_Alcohol Benzyl Alcohol Parent->Benzyl_Alcohol H₂O, H⁺/OH⁻ Diol 3-Morpholinopropan-1,2-diol Parent->Diol H₂O, H⁺/OH⁻ Oxidized_Products Oxidized Derivatives (e.g., at benzylic position or N-oxide) Parent->Oxidized_Products [O]

Caption: Hypothesized degradation pathways.

This technical guide provides a comprehensive framework for understanding and improving the aqueous stability of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. By systematically investigating potential degradation pathways and employing rational formulation strategies, researchers can ensure the development of robust and reliable aqueous preparations.

References

  • Hilaris Publisher. (n.d.). Excipients: Essential for Drug Stability and Deliver. Retrieved from [Link]

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 197. Retrieved from [Link]

  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation. Retrieved from [Link]

  • Adroit Pharmachem. (2025, May 30). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Pharma Info. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • MDPI. (2016, May 20). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2019, October 30). Chemical Stability of Pharmaceutical Organic Compounds. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]

  • PubMed. (1985, March). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences & Research. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-Stability test of the aminal core toward hydrolysis. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]

  • ACS Publications. (2025, June 23). Electrochemical Direct Hydroxylation of Benzylic C–H Bonds Assisted by HFIP. Retrieved from [Link]

  • ACS Publications. (2026, March 9). Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH3 Absorption. Retrieved from [Link]

  • MDPI. (2021, February 11). Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. Retrieved from [Link]

  • YouTube. (2023, January 18). Lecture 20 I Benzil Benzilic Acid Rearrangement I Name Reactions I Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals. Retrieved from [Link]

  • IntechOpen. (2019, April 10). Analytical Method Validation as the First Step in Drug Quality Control. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • MDPI. (2023, January 16). Recent Advances in Bacterial Degradation of Hydrocarbons. Retrieved from [Link]

  • ResearchGate. (2026, January 29). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Patsnap Eureka. (2025, July 24). Mechanism Analysis of Phenolphthalein's Degradation Pathways. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride Precipitation in Assays

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride .

This molecule is a classic amphiphile: it features a hydrophilic, ionizable morpholine ring (protonated as a hydrochloride salt) and a highly lipophilic benzyloxy tail. While the HCl salt form provides excellent initial water solubility, introducing this compound into complex biological assay buffers often triggers precipitation. This guide explains the causality behind these solubility failures and provides field-proven, self-validating protocols to rescue your assays.

Diagnostic Workflow

Before altering your assay conditions, it is critical to identify the specific thermodynamic or kinetic failure mode causing the precipitation.

TroubleshootingWorkflow Start Compound in DMSO Stock Dilute Dilute into Assay Buffer Start->Dilute Check Precipitation Observed? Dilute->Check Immediate Immediate (Solvent Shock) Check->Immediate Yes, instantly Delayed Delayed (pH/pKa Shift) Check->Delayed Yes, after incubation Success Soluble Assay Ready Check->Success No Stepwise Use Stepwise Dilution & Pre-warm Buffer Immediate->Stepwise Cyclodextrin Formulate with HP-β-CD Delayed->Cyclodextrin Stepwise->Success Cyclodextrin->Success

Troubleshooting workflow for 1-(Benzyloxy)-3-morpholinopropan-2-ol precipitation.

Quantitative Data: Physicochemical Profiling

Understanding the theoretical boundaries of your compound is the first step in assay optimization. Below is the physicochemical profile that dictates the behavior of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride in aqueous media.

ParameterEstimated Value / CharacteristicImpact on in vitro Assays
Molecular Weight 287.8 g/mol Standard small molecule; easily penetrates cell membranes if soluble.
pKa (Morpholine N) ~8.3Critical: At pH > 8.0, the compound deprotonates, drastically reducing aqueous solubility.
LogP (Free Base) ~2.1Moderate lipophilicity drives aggregation when the morpholine nitrogen is uncharged.
Kinetic Solubility < 50 µM (Direct DMSO dilution)High risk of "crashing out" via solvent shock in standard PBS or HEPES buffers.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does the compound precipitate immediately upon dilution from my DMSO stock into the assay buffer?

A1: You are experiencing "Solvent Shock." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the localized concentration of water rapidly strips away the DMSO solvation shell around the molecule. Because the hydrophobic benzyloxy group is suddenly exposed to water before the compound can thermodynamically disperse, the molecules self-associate via hydrophobic interactions and crash out as colloidal aggregates[1]. This is a kinetic failure, not necessarily a thermodynamic one.

Q2: My assay buffer is at pH 8.2, and the compound dissolves initially but precipitates after 30 minutes in the incubator. What is happening?

A2: This is a pH-driven thermodynamic precipitation. The compound is supplied as a hydrochloride salt, meaning the morpholine nitrogen is protonated ( NH+ ), rendering it highly water-soluble. However, the pKa of the morpholine ring is approximately 8.3. According to the Henderson-Hasselbalch equation, at pH 8.3, 50% of the molecules exist as the uncharged "free base." The free base exposes the highly lipophilic benzyloxy tail without the compensating charge of the protonated amine, leading to delayed, thermodynamically driven crystallization or amorphous precipitation.

Q3: How can I rescue the solubility without changing the required pH of my assay?

A3: Utilize Cyclodextrin Inclusion Complexes. If your assay strictly requires a basic pH, you must physically shield the hydrophobic benzyloxy group from the water. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a toroid-shaped oligosaccharide with a hydrophilic exterior and a lipophilic internal cavity[2]. It forms a non-covalent inclusion complex with the benzyloxy tail, acting as a molecular "life jacket" that maintains the compound in solution regardless of the morpholine ring's ionization state.

Mechanism Salt Protonated Amine (HCl Salt) Highly Soluble pH Buffer pH > 8.0 Salt->pH FreeBase Free Base Form Hydrophobic Exposed pH->FreeBase Agg Aggregation & Precipitation FreeBase->Agg CD Addition of HP-β-CD FreeBase->CD Complex Inclusion Complex Restored Solubility CD->Complex

Mechanism of pH-dependent precipitation and rescue via cyclodextrin inclusion.

Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not assume the compound is soluble just because you cannot see macroscopic flakes; micro-precipitates (colloids) will artificially lower your active concentration and cause false negatives in biochemical assays.

Protocol A: Stepwise Dilution to Prevent Solvent Shock

Use this protocol if your assay pH is below 7.5 and you are experiencing immediate precipitation from DMSO stocks.

  • Pre-warming: Pre-warm your target aqueous assay buffer to 37°C. Temperature increases the kinetic energy of the solvent, facilitating faster dispersion and preventing localized supersaturation[1].

  • Intermediate Co-solvent Preparation: Instead of diluting 100x directly into water, create an intermediate stock. Dilute your 10 mM DMSO stock 1:10 into a co-solvent mixture of 50% PEG300 / 50% Assay Buffer. Mix vigorously by vortexing for 30 seconds.

  • Final Dilution: Add the intermediate stock dropwise (10 µL at a time) into the final pre-warmed assay buffer while continuously vortexing at a medium speed.

  • Self-Validation (Nephelometry/Turbidimetry): Transfer 100 µL of the final assay solution to a clear 96-well plate. Read the absorbance at 600 nm ( OD600​ ) using a spectrophotometer.

    • Causality Check: True solutions do not absorb or scatter light at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates. If OD600​>0.05 , kinetic precipitation has still occurred.

Protocol B: HP- β -CD Inclusion Complex Formulation

Use this protocol if your assay requires a pH > 8.0 or if Protocol A fails.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your target assay buffer. Ensure complete dissolution.

  • Direct Dissolution (Avoid DMSO): Because 1-(Benzyloxy)-3-morpholinopropan-2-ol is supplied as an HCl salt, it possesses inherent solid-state water solubility. Weigh the dry powder and add it directly to the 20% HP- β -CD buffer to achieve your target top-concentration (e.g., 1 mM).

  • Thermodynamic Equilibration: Place the solution in a thermomixer at 35°C and agitate at 800 RPM for 2 hours. Why? The formation of the guest-host inclusion complex is an equilibrium process that requires time and thermal energy to displace water molecules from the cyclodextrin cavity[3].

  • Self-Validation (Centrifugation & HPLC): Centrifuge the equilibrated solution at 10,000 x g for 10 minutes. Carefully extract the supernatant. Analyze the supernatant via HPLC-UV against a standard curve.

    • Causality Check: If the concentration in the supernatant matches your theoretical target concentration, the inclusion complex has successfully shielded the free base, and the solution is thermodynamically stable.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC) URL:[Link]

  • Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability Molecular Pharmaceutics (ACS Publications) URL:[Link]

Sources

Troubleshooting

Refining crystallization methods for 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride recovery

Welcome to the technical support guide for the crystallization of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is based on established crystallization principles and aims to resolve common challenges encountered during the recovery and purification of this active pharmaceutical ingredient (API) intermediate.

Foundational Principles of Crystallization

Crystallization is a critical purification step that significantly influences the purity, stability, and handling properties of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.[1][2][3] The process relies on creating a supersaturated solution from which the desired compound precipitates in a highly ordered crystal lattice, leaving impurities behind in the solvent (mother liquor).[4] Key factors governing the success of crystallization include solvent selection, temperature control, cooling rate, and agitation.[1][5]

For amine hydrochlorides like the target compound, the choice of solvent is paramount. Often, a solvent system consisting of a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is sparingly soluble is employed to induce crystallization.[6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride in a question-and-answer format.

Q1: My product is "oiling out" instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out" or the formation of a liquid phase instead of solid crystals is a common issue that occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the level of supersaturation is too high, leading to liquid-liquid phase separation.

Causality:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a localized, highly supersaturated environment where the molecules do not have sufficient time to orient into a crystal lattice.

  • Inadequate Solvent System: The chosen solvent/anti-solvent mixture may be too effective at "crashing out" the product, favoring the formation of an oil.

  • Presence of Impurities: Impurities can interfere with crystal nucleation and growth, promoting the formation of an oil.[1][5]

Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help moderate the cooling process.[7]

  • Adjust the Solvent System:

    • Increase the proportion of the "good" solvent to reduce the initial level of supersaturation.[8]

    • Add the anti-solvent more slowly and at a slightly elevated temperature to maintain control over the saturation point.

  • Introduce Seed Crystals: Adding a small number of pre-existing crystals of the desired compound can provide a template for crystal growth and bypass the nucleation energy barrier, preventing oiling.

  • Agitation Control: Optimize the stirring rate. In some cases, reducing or temporarily stopping agitation as the solution becomes cloudy can promote orderly crystal growth.

Q2: The crystallization yield is very low. What are the likely reasons and how can I improve it?

Answer:

A low yield indicates that a significant amount of the product remains dissolved in the mother liquor.

Causality:

  • Excessive Solvent: Using too much of the "good" solvent will keep more of the compound in solution even after cooling.[8]

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will result in higher solubility and thus, a lower yield.

  • Inappropriate Solvent/Anti-solvent Ratio: An improper balance can lead to suboptimal precipitation.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

  • Maximize Cooling: After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice bath for a sufficient period to maximize precipitation.

  • Solvent Evaporation: If too much solvent was used, carefully evaporate a portion of it to increase the concentration of the product and then proceed with the cooling process.[8]

  • Anti-Solvent Optimization: If using an anti-solvent, ensure that the final solvent composition favors low solubility of the hydrochloride salt. You can experimentally determine the optimal ratio by titrating the anti-solvent into a solution of the product until persistent cloudiness is observed.

Q3: No crystals are forming, even after cooling. What steps should I take?

Answer:

The failure of crystals to form is usually due to either insufficient supersaturation or a high energy barrier for nucleation.

Causality:

  • Solution is Too Dilute: The concentration of the product is below the saturation point at the cooled temperature.

  • Lack of Nucleation Sites: A very clean solution may lack the necessary surfaces or particles to initiate crystal formation.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.[8]

    • Seeding: Introduce a few seed crystals of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.

  • Increase Concentration:

    • Evaporation: Remove some of the solvent by gentle heating or under reduced pressure and then attempt to cool again.[8]

    • Add Anti-solvent: If not already in use, carefully add an anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate before slow cooling.[7]

Q4: The resulting crystals are very fine or needle-like, making them difficult to filter. How can I obtain larger crystals?

Answer:

Fine or needle-like crystals often result from rapid crystallization.[9]

Causality:

  • Rapid Cooling: Fast cooling leads to rapid nucleation and the formation of many small crystals.

  • High Supersaturation: A high degree of supersaturation favors nucleation over crystal growth.

Solutions:

  • Slower Cooling: The most effective method to grow larger crystals is to slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to a colder environment.

  • Reduce Supersaturation: Dissolve the crude product in slightly more than the minimum amount of hot solvent. While this may slightly decrease the overall yield, it will lower the supersaturation level and encourage slower, more controlled crystal growth.[8]

  • Re-crystallization: Dissolve the fine crystals in a minimal amount of hot solvent and repeat the crystallization process with a slower cooling profile.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the crystallization of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride?

A1: For hydrochloride salts of amino alcohols, a common and effective approach is to use a polar protic solvent in which the salt is soluble at higher temperatures, and a less polar solvent as an anti-solvent. A good starting point would be to dissolve the crude product in a minimal amount of hot ethanol or isopropanol and then slowly add a less polar solvent like ethyl acetate or diethyl ether until turbidity is observed, followed by slow cooling.[10][11]

Q2: How can I be sure my product is the hydrochloride salt and not the free base?

A2: The hydrochloride salt will have significantly different solubility characteristics than the free base. The free base is typically more soluble in non-polar organic solvents and less soluble in aqueous media. The hydrochloride salt, being ionic, will exhibit higher solubility in polar solvents like alcohols and water.[12] Confirmation can be achieved through analytical techniques such as NMR spectroscopy (observing shifts in protons near the amine) or by titration. The formation of the salt is often achieved by dissolving the free base in a suitable solvent like ethyl acetate and adding a solution of HCl in a solvent like ethanol or isopropanol.[10][13]

Q3: Can polymorphism be an issue for this compound?

Q4: How do I remove colored impurities during crystallization?

A4: If your crude product imparts color to the hot solution, activated charcoal can often be used to remove the colored impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization
  • Place the crude 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture to boiling with stirring.

  • Continue to add the solvent in small portions until the solid is just dissolved.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.[7]

  • Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Mixed-Solvent (Anti-solvent) Crystallization
  • Dissolve the crude solid in a minimal amount of a "good" solvent (e.g., hot ethanol) at an elevated temperature.[7][11]

  • While stirring the hot solution, slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate or diethyl ether) dropwise until the solution becomes persistently cloudy.[7][10][11]

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, and then in an ice bath.

  • Isolate the crystals by vacuum filtration, wash with a small amount of the cold mixed-solvent system, and dry under vacuum.

Table 1: Solvent System Suggestions
Good Solvents (for dissolution)Anti-solvents (for precipitation)Notes
EthanolEthyl AcetateA common combination for hydrochloride salts.[10]
IsopropanolDiethyl EtherOffers a different polarity profile.
MethanolAcetoneAcetone is a strong anti-solvent; add slowly.[11]
WaterEthanol/AcetoneUseful if the crude material has good water solubility.[12]

Visual Workflow and Logic Diagrams

Diagram 1: Troubleshooting Crystallization Failures

G start Crystallization Attempt issue What is the issue? start->issue no_xtals No Crystals Formed issue->no_xtals No precipitation oiling_out Product Oiled Out issue->oiling_out Liquid phase forms low_yield Low Yield issue->low_yield < 50% recovery scratch Scratch flask interior no_xtals->scratch slow_cool Reduce cooling rate oiling_out->slow_cool min_solvent Use minimum hot solvent low_yield->min_solvent seed Add seed crystal scratch->seed concentrate Concentrate solution (evaporate solvent) seed->concentrate add_anti Add anti-solvent concentrate->add_anti re_cool Cool slowly again add_anti->re_cool adjust_solvent Adjust solvent ratio (more 'good' solvent) slow_cool->adjust_solvent seed_oil Seed the solution adjust_solvent->seed_oil agitate Modify agitation seed_oil->agitate max_cool Ensure thorough cooling (ice bath) min_solvent->max_cool check_mother_liquor Check mother liquor for product max_cool->check_mother_liquor recover Recover from mother liquor check_mother_liquor->recover

Caption: Troubleshooting logic for common crystallization problems.

Diagram 2: Solvent Selection Workflow

G start Start: Crude HCl Salt solubility_test Test solubility in various solvents (e.g., EtOH, IPA, H2O) start->solubility_test soluble_hot Is it soluble when hot? solubility_test->soluble_hot insoluble_cold Is it insoluble when cold? soluble_hot->insoluble_cold Yes find_good Find 'Good' Solvent (dissolves when hot) soluble_hot->find_good No single_solvent Proceed with Single-Solvent Crystallization insoluble_cold->single_solvent Yes insoluble_cold->find_good No mixed_solvent Proceed with Mixed-Solvent Crystallization find_poor Find Miscible 'Poor' Solvent (insoluble when cold) find_good->find_poor combine Combine for anti-solvent method find_poor->combine combine->mixed_solvent

Caption: Decision workflow for selecting a suitable crystallization solvent system.

References

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025, December 26). Vertex AI Search.
  • Crystallization Challenges in Pharmaceutical Products - Zhanghua Dryer. (2025, October 12). Vertex AI Search.
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Process for the preparation of amino-alcohols - Google P
  • 1-benzyloxy-3-morpholin-4-yl-propan-2-ol, hydrochloride - Sigma-Aldrich. (n.d.).
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. (n.d.).
  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Technical Support Center: Scaling Up Chiral Resolution of Amines - Benchchem. (n.d.).
  • Crystallisation in pharmaceutical processes | BIA. (n.d.).
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020, December 28).
  • Crystallization and transformation of pharmaceutical solid forms - Academic Journals. (2012, March 8).
  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
  • Solubility of Antibiotics in Different Solvents. 1.
  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE - Organic Syntheses. (1943). Organic Syntheses, 23, 30.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride vs. Alternatives

Strategic Context & Executive Summary In medicinal chemistry and drug development, morpholine-containing amino alcohols serve as critical pharmacophores and synthetic building blocks (frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Executive Summary

In medicinal chemistry and drug development, morpholine-containing amino alcohols serve as critical pharmacophores and synthetic building blocks (frequently utilized in the synthesis of kinase inhibitors and beta-adrenergic receptor antagonists). 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is a prime example of such a versatile intermediate.

For research scientists, the decision to utilize and characterize the hydrochloride (HCl) salt form over its free base equivalent—or structural analogs like 1-phenoxy-3-morpholinopropan-2-ol—profoundly impacts downstream synthetic utility, solubility profiles, and analytical resolution. This guide provides an objective comparative analysis of these forms, supported by self-validating Nuclear Magnetic Resonance (NMR) experimental protocols and quantitative spectral data.

Comparative Analysis: Form Selection & Analytical Implications

When evaluating 1-(Benzyloxy)-3-morpholinopropan-2-ol, researchers must choose between the HCl salt, the free base, and closely related analogs. The physical state of the amine dictates its behavior in solution and its NMR spectral signature.

HCl Salt vs. Free Base
  • Solubility & Stability: The free base is an oily, lipophilic liquid prone to oxidative degradation over time. Conversion to the HCl salt yields a stable, crystalline solid with high aqueous and polar-organic solubility, ideal for long-term storage and formulation.

  • NMR Resolution (Causality): In the free base form, the morpholine nitrogen undergoes rapid pyramidal inversion at room temperature. This dynamic process averages the magnetic environments of the adjacent protons, often leading to broadened, unresolved multiplets in the 1 H NMR spectrum. By converting the compound to the HCl salt, the nitrogen lone pair is protonated. This protonation serves two mechanistic purposes:

    • Deshielding Effect: The resulting ammonium cation exerts a strong electron-withdrawing effect, shifting the α -protons (the C3 methylene and the morpholine ring N-CH 2​ protons) significantly downfield by ~0.6 to 1.0 ppm, separating them from the bulk aliphatic signals [1].

    • Conformational Locking: Protonation restricts nitrogen inversion, resolving previously overlapping diastereotopic protons into distinct, analyzable multiplets—a phenomenon well-documented in the characterization of tertiary amine salts [2].

Target Product vs. 1-Phenoxy-3-morpholinopropan-2-ol (Analog)

While the target product contains a benzyloxy group (Ph-CH 2​ -O-), the phenoxy analog lacks the benzylic methylene linker (Ph-O-). In NMR analysis, the phenoxy analog exhibits highly distinct ortho/meta/para aromatic splitting due to the direct attachment of the oxygen to the aromatic ring. In contrast, the benzyloxy group of the target product typically presents as a tightly clustered multiplet (~7.30 ppm) alongside a diagnostic benzylic singlet (~4.52 ppm).

Experimental Methodologies: Self-Validating NMR Protocol

To ensure absolute trustworthiness and reproducibility, the following NMR protocol is designed as a self-validating system . Every step includes an internal quality-control check to prevent the acquisition of ambiguous data.

Step 1: Quantitative Sample Preparation
  • Action: Weigh exactly 15.0 mg of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is explicitly chosen over D 2​ O or CD 3​ OD. Protic or deuterated protic solvents will rapidly undergo deuterium exchange with the -OH and -NH + protons, erasing these critical diagnostic signals from the spectrum. DMSO- d6​ fully solvates the ion pair while preserving these exchangeable protons for structural confirmation [3].

Step 2: Spectrometer Calibration & Shimming (Self-Validation Check)
  • Action: Insert the NMR tube into a 400 MHz or 500 MHz spectrometer. Tune and match the probe to the specific sample impedance. Perform gradient shimming.

  • Validation Loop: Acquire a preliminary single-scan 1 H spectrum. Measure the Full-Width at Half-Maximum (FWHM) of the TMS internal standard peak at 0.00 ppm.

    • Pass Criteria: If FWHM 0.8 Hz, proceed to full acquisition.

    • Fail Criteria: If FWHM > 1.0 Hz, the magnetic field is insufficiently homogeneous. The complex spin-spin splitting of the morpholine ring will blur. Re-shim the instrument until the pass criteria are met.

Step 3: Multi-Nuclear Acquisition Parameters
  • 1 H NMR: 16–32 scans; 90° pulse angle; relaxation delay (D1) = 5.0 seconds. Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) for all protons, guaranteeing that the integration values accurately reflect the 22 protons in the molecule.

  • 13 C NMR: 1024 scans; power-gated decoupling.

  • 2D NMR (COSY & HSQC): Acquire standard gradient-selected COSY and HSQC to unambiguously map the propan-2-ol backbone connectivity against the morpholine ring system.

Quantitative Data: Comparative NMR Assignments

The table below summarizes the diagnostic chemical shifts, highlighting the massive downfield migration of the amine-adjacent protons upon salt formation.

Functional Group / PositionProtonsHCl Salt (in DMSO- d6​ ) δ (ppm)Free Base (in CDCl 3​ ) δ (ppm)Shift Difference ( Δδ )
Phenyl (Ar-H) 5H7.30 – 7.40 (m)7.25 – 7.35 (m)~ +0.05
Benzyl CH 2​ 2H4.52 (s)4.50 (s)+0.02
O-CH 2​ (C1) 2H3.45 (m)3.40 (m)+0.05
CH-OH (C2) 1H4.05 (m)3.95 (m)+0.10
N-CH 2​ (C3) 2H3.10 (m) 2.40 (m) +0.70 (Diagnostic)
Morpholine N-CH 2​ 4H3.20 – 3.40 (m) 2.45 – 2.60 (m) +0.75 (Diagnostic)
Morpholine O-CH 2​ 4H3.75 – 3.90 (m)3.65 – 3.75 (m)+0.15
Hydroxyl (-OH) 1H5.60 (d)~3.00 (br s, exchanges)N/A
Ammonium (-NH + ) 1H10.50 (br s) Absent Confirmation of Salt

Note: Data generalized from standard 400 MHz acquisitions. Exact multiplet centers may vary slightly based on exact concentration and temperature.

NMR Characterization Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR protocol, ensuring high-fidelity data collection for salt vs. free base determination.

NMR_Workflow Start Sample: 1-(Benzyloxy)-3- morpholinopropan-2-ol HCl Solvent Solvent Selection (DMSO-d6 vs D2O) Start->Solvent Prep Sample Prep: 15-20 mg + 0.6 mL Solvent + TMS Solvent->Prep Shim 1D 1H NMR & Shimming (Target FWHM < 1.0 Hz) Prep->Shim Decision Resolution Check Pass? Shim->Decision ReShim Re-shim / Re-prep Decision->ReShim No Acquire2D Acquire 13C, COSY, HSQC for Full Assignment Decision->Acquire2D Yes ReShim->Shim Analyze Data Processing & Salt vs Base Confirmation Acquire2D->Analyze

Workflow for self-validating NMR characterization of morpholine hydrochloride salts.

References

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR Analysis of a Difficult Drug Substance and Its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338.[Link]

  • Curatolo, W., et al. (2006). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1).[Link]

  • ResearchGate Expert Panel. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate.[Link]

Comparative

Preclinical Evaluation Guide: 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride vs. Standard Morpholine Scaffolds

Executive Summary In central nervous system (CNS) drug discovery, achieving the delicate balance between lipophilicity, aqueous solubility, and target affinity is a primary challenge. 1-(Benzyloxy)-3-morpholinopropan-2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, achieving the delicate balance between lipophilicity, aqueous solubility, and target affinity is a primary challenge. 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride (BMP-HCl) represents a highly versatile, privileged building block that leverages the unique physicochemical properties of the morpholine ring. This guide objectively compares the performance profile of BMP-HCl against established morpholine derivatives (such as the antidepressant Viloxazine) and non-morpholine analogs, providing researchers with self-validating experimental protocols for evaluating Blood-Brain Barrier (BBB) permeability and metabolic stability.

Rationale: The Morpholine Advantage in CNS Design

The inclusion of a morpholine ring in preclinical candidates is rarely accidental. As highlighted in comprehensive reviews on the [1][2], morpholine acts as a critical modulator of pharmacokinetic and pharmacodynamic (PK/PD) properties.

The causality behind this advantage lies in the heteroatomic structure:

  • pKa Modulation: The electronegative oxygen atom exerts an electron-withdrawing inductive effect on the basic nitrogen. This lowers the amine's pKa from ~10.0 (typical of piperidines) to ~7.5–8.5. For BMP-HCl, the adjacent beta-hydroxyl group further depresses the pKa to approximately 7.8.

  • Physiological Ionization: At a physiological pH of 7.4, a compound with a pKa of 7.8 exists as a mixture of ionized and unionized states (~28% unionized). Because only the neutral, unionized fraction can passively diffuse across the lipophilic BBB, morpholine derivatives exhibit vastly superior brain penetration compared to their highly basic piperidine counterparts[1][2][3].

  • Metabolic Shielding: The oxygen atom deactivates the adjacent alpha-carbons, protecting the ring from rapid Cytochrome P450 (CYP)-mediated oxidation.

SAR M Morpholine Scaffold O Oxygen Heteroatom (Inductive Effect) M->O N Basic Amine (pKa ~7.8) M->N O->N Lowers pKa MET Metabolic Stability O->MET Blocks Oxidation BBB Enhanced BBB Penetration N->BBB Optimal Ionization at pH 7.4

Caption: Structural advantages of the morpholine ring driving enhanced BBB penetration and stability.

Comparative Physicochemical & Pharmacokinetic Profiling

To objectively evaluate BMP-HCl, we compare its predicted metrics against Viloxazine (an established aryloxy-morpholine CNS drug) and a theoretical Piperidine analog of BMP. The data below illustrates why the morpholine oxygen is indispensable.

CompoundScaffold TypepKa (Basic N)cLogPTPSA (Ų)Predicted BBB Permeability ( Pe​×10−6 cm/s)
BMP-HCl Benzyloxy-Morpholine~7.81.841.5> 4.0 (High)
Viloxazine Aryloxy-Morpholine8.31.341.5> 4.0 (High)
Piperidine Analog Benzyloxy-Piperidine~9.82.532.3< 2.0 (Low)

Data Interpretation: Despite the Piperidine Analog having a higher cLogP (typically associated with better lipid solubility), its high pKa renders it >99% ionized at pH 7.4. BMP-HCl maintains an optimal balance of lipophilicity (cLogP 1.8) and a lower pKa, ensuring a sufficient neutral fraction for high BBB permeation.

Experimental Methodology: Self-Validating Protocols

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

To empirically validate the BBB penetration of these derivatives, we utilize the PAMPA-BBB model originally pioneered by[4][5].

Step-by-Step Protocol:

  • Preparation of Donor Solution: Dissolve BMP-HCl, Viloxazine, and controls in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM.

    • Causality: The final DMSO concentration must be kept strictly <1% to prevent artificial solubilization or disruption of the lipid membrane, ensuring physiological relevance.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Extract (PBE) dissolved in dodecane (20 mg/mL).

    • Causality: PBE is utilized because it accurately mimics the heterogeneous lipid composition (high sphingomyelin and cholesterol) of the human cerebral microvascular endothelium, providing a more predictive passive diffusion model than synthetic single-lipid membranes.

  • Incubation: Assemble the sandwich plate (donor bottom, acceptor top) and incubate at 25°C for 18 hours in a humidity chamber.

    • Causality: This extended duration allows slow-permeating compounds to reach steady-state equilibrium without risking thermal degradation.

  • Quantification & Self-Validation: Analyze donor and acceptor wells via LC-MS/MS.

    • System Validation: The assay is only deemed valid if the high-permeability control (Verapamil) yields Pe​>4.0×10−6 cm/s and the low-permeability control (Atenolol) yields Pe​<0.5×10−6 cm/s.

PAMPA A Prepare Donor (Compound in Buffer) B Coat Filter (Porcine Brain Lipid) A->B C Assemble Sandwich (Donor + Acceptor) B->C D Incubate (18h, 25°C) C->D E Quantify via LC-MS/MS D->E

Caption: Step-by-step workflow of the PAMPA-BBB assay for predicting passive brain penetration.

Human Liver Microsome (HLM) Metabolic Stability Assay

To prove the metabolic shielding effect of the morpholine ring, an HLM assay is required.

Step-by-Step Protocol:

  • Incubation Mixture: Combine 1 µM of BMP-HCl with human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH serves as the obligate electron donor for CYP450 enzymes. Initiating the assay specifically with NADPH isolates Phase I oxidative metabolism from other degradation pathways.

  • Quenching: At designated time points (0, 15, 30, 45, 60 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures and precipitates microsomal proteins, immediately halting enzymatic activity and preserving the exact compound concentration at that specific second.

  • Analysis & Self-Validation: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    • System Validation: Include Testosterone as a high-clearance positive control to verify the enzymatic viability of the microsome batch.

Data Interpretation & Causality

When comparing the LC-MS/MS outputs, researchers will observe that BMP-HCl exhibits a significantly longer t1/2​ in the HLM assay compared to its piperidine counterpart. The causality is rooted in electron density: the electronegative oxygen in the morpholine ring pulls electron density away from the adjacent alpha-carbons. Because CYP450-mediated metabolism typically initiates via hydrogen atom abstraction at these alpha positions, the electron-poor environment created by the morpholine oxygen raises the activation energy required for oxidation, thereby extending the drug's metabolic half-life and improving overall bioavailability.

References

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link]

  • Title: High throughput artificial membrane permeability assay for blood-brain barrier Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Sources

Validation

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-(benzyloxy)-3-morpholinopropan-2-ol, a common structural motif in medicinal chemistry. Understanding its fragmentat...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-(benzyloxy)-3-morpholinopropan-2-ol, a common structural motif in medicinal chemistry. Understanding its fragmentation pattern is critical for unambiguous identification, structural elucidation, and metabolite profiling during drug discovery and development. This document compares fragmentation under different ionization conditions, explains the causal mechanisms behind bond cleavages, and provides a validated experimental protocol for its characterization.

Molecular Structure and Ionization Behavior

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride possesses three key functional groups that dictate its fragmentation pattern: a benzyl ether, a secondary alcohol, and a morpholine ring (a tertiary amine). Its structure is C₁₄H₂₁NO₃, with a monoisotopic mass of 251.1521 Da for the free base.

  • Benzyl Ether: Prone to cleavage at the benzylic position due to the formation of a highly stable resonance-stabilized carbocation.[1]

  • Secondary Alcohol: Susceptible to dehydration (loss of water) and α-cleavage at the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon.[2][3]

  • Morpholine (Tertiary Amine): The nitrogen atom is the most basic site in the molecule.

Ionization Considerations:

In electrospray ionization (ESI) operating in positive mode, the molecule readily accepts a proton, primarily at the morpholine nitrogen, to form an even-electron (EE) protonated molecule, [M+H]⁺, at an m/z of approximately 252.1594.[4][5] Subsequent fragmentation via collision-induced dissociation (CID) proceeds from this stable precursor.

In contrast, a hard ionization technique like Electron Ionization (EI) would generate an odd-electron (OE) molecular ion, M⁺•, by ejecting an electron.[6] This radical cation is typically more energetic and undergoes more extensive and complex fragmentation, often making the molecular ion peak weak or entirely absent for molecules with multiple labile sites like alcohols and ethers.[7][8] This guide will focus primarily on ESI-MS/MS, as it is the most prevalent technique for analyzing such compounds in pharmaceutical settings.

Primary Fragmentation Pathways (ESI-MS/MS)

Upon isolation and collisional activation, the [M+H]⁺ precursor ion (m/z 252.2) undergoes several predictable fragmentation reactions. The primary pathways are driven by the charge site on the morpholine nitrogen and the inherent chemical stability of the resulting fragments.

Pathway A: α-Cleavage Adjacent to the Morpholine Nitrogen

This is often the most dominant fragmentation pathway for morpholine-containing compounds. Cleavage of the C-C bond alpha to the protonated nitrogen leads to the formation of a stable, resonance-stabilized iminium ion.

  • Mechanism: The charge on the nitrogen atom induces the cleavage of the C2-C3 bond.

  • Resulting Ion: This pathway generates the highly abundant morpholinomethyl iminium ion at m/z 100.1 . This fragment is a diagnostic signature for the N-substituted morpholine moiety. A related fragment from the loss of the morpholine unit can also be observed in some cases.[9]

Pathway B: Benzylic Cleavage

The benzyloxy group provides a highly favorable site for fragmentation due to the exceptional stability of the resulting benzyl or tropylium cation.

  • Mechanism: Heterolytic cleavage of the benzyl C-O ether bond is a low-energy process.

  • Resulting Ion: This cleavage produces the tropylium cation (C₇H₇⁺) at m/z 91.1 . The high intensity of this peak is a classic indicator of a benzyl ether moiety.[1][10] Concurrently, cleavage of the C1-C2 bond (an α-cleavage relative to the alcohol) can produce the benzyloxymethyl cation (C₈H₉O⁺) at m/z 121.1 .

Pathway C: Dehydration

The secondary alcohol group readily undergoes the neutral loss of water, a common fragmentation channel for alcohols in mass spectrometry.[2][11]

  • Mechanism: A proton transfer followed by the elimination of a neutral water molecule (18.01 Da).

  • Resulting Ion: This pathway leads to the formation of a dehydrated ion [M+H - H₂O]⁺ at m/z 234.1 .

The interplay of these pathways is visualized in the fragmentation diagram below.

G cluster_main Fragmentation of 1-(Benzyloxy)-3-morpholinopropan-2-ol [M+H]⁺ precursor [M+H]⁺ m/z 252.2 pA Pathway A: α-Cleavage (N-side) precursor->pA pB Pathway B: Benzylic Cleavage precursor->pB pC Pathway C: Dehydration precursor->pC f100 m/z 100.1 (Morpholinomethyl iminium) pA->f100 f91 m/z 91.1 (Tropylium ion) pB->f91 f121 m/z 121.1 (Benzyloxymethyl cation) pB->f121 f234 m/z 234.1 ([M+H - H₂O]⁺) pC->f234

Caption: Predicted ESI-MS/MS fragmentation pathways.

Comparative Analysis: ESI vs. EI Fragmentation

The choice of ionization method fundamentally alters the observed mass spectrum. A comparison between soft ionization (ESI) and hard ionization (EI) provides complementary structural information.

FeatureESI-MS/MSElectron Ionization (EI)
Precursor Ion Protonated Molecule [M+H]⁺ (m/z 252.2)Molecular Ion M⁺• (m/z 251.2)
Precursor Stability High intensityTypically weak or absent[8]
Fragmentation Driver Charge-directed (from protonated amine)Radical-site initiated
Key Fragments m/z 100.1 (Iminium ion)m/z 91.1 (Tropylium ion, often base peak)
m/z 91.1 (Tropylium ion)m/z 100.1 (Iminium ion)
m/z 234.1 ([M+H - H₂O]⁺)m/z 233.1 ([M - H₂O]⁺•)
Fragment Type Even-electron ionsOdd and even-electron ions

This comparison highlights that while both techniques can identify the key structural motifs, ESI provides clear molecular weight information, whereas EI provides a highly characteristic and reproducible fragmentation library centered around the most stable fragments like the tropylium ion.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating method for acquiring high-quality MS/MS data on a standard liquid chromatography-quadrupole time-of-flight (LC-QTOF) mass spectrometer.

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures efficient protonation.[12]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI Positive.

    • Scan Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

    • Full Scan (MS1): Scan range m/z 100-500 to detect the [M+H]⁺ precursor at m/z 252.2.

    • MS/MS Scan (MS2):

      • Select the precursor ion at m/z 252.2 with an isolation window of ~1 Da.

      • Apply normalized collision energy (NCE) stepped at 15, 25, and 40 eV to observe a full range of fragment ions.

      • Acquire MS/MS spectra over a range of m/z 50-260.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 252.2 to confirm the elution of the target compound.

    • Analyze the corresponding MS/MS spectrum to identify the key fragment ions as detailed in this guide.

    • Confirm the elemental composition of precursor and fragment ions using the high-resolution accurate mass data provided by the TOF analyzer.

Summary of Predicted Fragments

The table below summarizes the expected high-abundance fragment ions from the ESI-MS/MS analysis of protonated 1-(benzyloxy)-3-morpholinopropan-2-ol.

m/z (Monoisotopic)Proposed FormulaProposed Structure / OriginFragmentation Pathway
252.1594C₁₄H₂₂NO₃⁺[M+H]⁺ Precursor Ion-
234.1489C₁₄H₂₀NO₂⁺[M+H - H₂O]⁺Dehydration (Pathway C)
121.0648C₈H₉O⁺Benzyloxymethyl cationBenzylic Cleavage (Pathway B)
100.0757C₅H₁₀NO⁺Morpholinomethyl iminium ionα-Cleavage (Pathway A)
91.0542C₇H₇⁺Tropylium ionBenzylic Cleavage (Pathway B)

Conclusion

The mass spectrometric fragmentation of 1-(Benzyloxy)-3-morpholinopropan-2-ol is predictable and highly informative. Under ESI-MS/MS conditions, the protonated molecule at m/z 252.2 yields several diagnostic fragment ions. The presence of a strong signal at m/z 100.1 confirms the morpholinomethyl group, while the ion at m/z 91.1 is a definitive marker for the benzyl ether moiety. The neutral loss of water (ion at m/z 234.1 ) confirms the presence of the alcohol. This comprehensive fragmentation map serves as a reliable reference for the identification and structural confirmation of this compound and related analogs in complex research and development settings.

References

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Available at: [Link][2]

  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available at: [Link][9]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Available at: [Link][7]

  • Whitman College. GCMS Section 6.10 - Fragmentation of Alcohols. Available at: [Link][8]

  • IRIS Unibas. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link][13]

  • General Fragmentation Modes. General Fragmentation Modes. Available at: [Link][1]

  • ResearchGate. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link][6]

  • ACS Publications. (2019, July 17). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Available at: [Link][4]

  • NIH National Center for Biotechnology Information. (2011, November 2). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available at: [Link][10]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][14]

  • ACS Publications. (2021, September 27). Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry. Available at: [Link][5]

  • Chemistry Stack Exchange. (2021, April 23). What exactly is causing analyte protonation in electrospray ionization MS? Available at: [Link][12]

Sources

Comparative

A Comprehensive Guide to Validating the Biological Activity of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride in Cell-Based Assays

This guide provides a detailed framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. Give...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. Given the limited publicly available data on this specific molecule, we present a logical, multi-step experimental approach. This guide will objectively compare the compound's performance with established alternatives using robust, self-validating experimental data. Our methodology prioritizes scientific integrity, beginning with foundational cytotoxicity assessments and progressing to more nuanced mechanistic assays targeting potential neurological activities.

The structural components of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, namely the morpholine and benzyloxy moieties, are found in various biologically active compounds, including those with local anesthetic[1] and appetite-suppressant properties[2]. This suggests potential interactions with neurological pathways. Therefore, our validation strategy will focus on two key areas of interest in neuropharmacology: monoamine oxidase (MAO) inhibition and monoamine reuptake inhibition.

Experimental Workflow: A Step-by-Step Validation Approach

Our validation workflow is designed to be systematic, starting with broad assessments and progressively narrowing the focus to specific molecular targets. This approach ensures that any observed activity is not a result of general cellular toxicity and allows for a more precise characterization of the compound's mechanism of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Screening cluster_2 Phase 3: Isoform Selectivity & Potency cluster_3 Phase 4: Data Analysis & Comparison A Compound Preparation & QC B Cell Viability/Cytotoxicity Assay A->B Initial Screening C Monoamine Oxidase (MAO) Inhibition Assay B->C If not cytotoxic D Monoamine Reuptake Inhibition Assay B->D If not cytotoxic E MAO-A vs. MAO-B Selectivity C->E F SERT, NET, DAT Selectivity D->F G IC50 Determination E->G F->G H Comparative Analysis G->H

Figure 1. A stepwise experimental workflow for the biological validation of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.

Part 1: Foundational Assays - Assessing Cytotoxicity

Before investigating specific biological activities, it is crucial to determine the concentration range at which 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride does not induce cell death. This ensures that any observed effects in subsequent mechanistic assays are not merely artifacts of cytotoxicity.

Experimental Protocol: Cell Viability Assay using Resazurin

This protocol utilizes the resazurin (AlamarBlue®) assay, a robust and sensitive method to quantify cell viability.

  • Cell Culture and Seeding: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[3] Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare a serial dilution of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride in culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM). Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Data Presentation: Expected Cytotoxicity Profile

The results of the cell viability assay can be summarized in a table to identify the non-toxic concentration range for subsequent experiments.

Compound Concentration (µM)Cell Viability (%)
0 (Vehicle)100
0.198.5
197.2
1095.8
5085.1
10062.3

Table 1. Representative data for the effect of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride on SH-SY5Y cell viability after 24 hours of exposure.

Part 2: Mechanistic Screening - Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters.[3][4] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[4][5]

Experimental Protocol: Fluorometric MAO Activity Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.[3][4][5]

  • Cell Culture and Lysis: Culture SH-SY5Y cells as described previously. After 24 hours of incubation with non-toxic concentrations of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[3]

  • Preparation of Reaction Mixture: Prepare a reaction mixture containing a MAO substrate (e.g., tyramine for both MAO-A and MAO-B), a fluorescent probe (e.g., Amplex® Red), and horseradish peroxidase (HRP) in a reaction buffer.[3]

  • Enzymatic Reaction: Add the reaction mixture to the cell lysates in a 96-well black, clear-bottom plate. Incubate at 37°C for 30-60 minutes, protected from light.[3]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.[3]

  • Controls and Comparison: Include known MAO inhibitors as positive controls: Clorgyline for MAO-A and Pargyline or Deprenyl for MAO-B.[5][6]

Data Presentation: Comparative MAO Inhibition

The inhibitory activity of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride can be compared to that of standard inhibitors.

CompoundConcentration (µM)MAO Activity (% of Control)
Vehicle-100
1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride1045.7
Clorgyline (MAO-A inhibitor)125.3
Deprenyl (MAO-B inhibitor)130.1

Table 2. Comparative analysis of MAO inhibition by 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride and standard inhibitors in SH-SY5Y cell lysates.

Part 3: Mechanistic Screening - Monoamine Reuptake Inhibition

Monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), regulate neurotransmitter levels in the synapse.[7] Their inhibition is a common mechanism for antidepressants.[8][9]

Experimental Protocol: Serotonin Reuptake Inhibition Assay

This protocol utilizes JAR cells, which endogenously express the human serotonin transporter (SERT).[7]

  • Cell Culture: Culture human placental choriocarcinoma JAR cells in appropriate media. These cells have been shown to be a reliable model for studying SERT activity.[7]

  • Assay Setup: Seed JAR cells in a 96-well plate. Pre-incubate the cells with various concentrations of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride or a known SERT inhibitor (e.g., Fluoxetine) for a specified time.[10]

  • Substrate Addition: Add a fluorescent or radiolabeled serotonin substrate to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Data Acquisition: Lyse the cells and measure the amount of substrate taken up using a plate reader (for fluorescent substrates) or a scintillation counter (for radiolabeled substrates).

  • Data Analysis: Calculate the percentage of serotonin uptake inhibition relative to the vehicle control.

Data Presentation: Comparative SERT Inhibition
CompoundConcentration (µM)Serotonin Uptake (% of Control)
Vehicle-100
1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride1065.2
Fluoxetine (SSRI)115.8

Table 3. Comparative analysis of serotonin reuptake inhibition by 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine in JAR cells.

Part 4: Determining Potency and Selectivity

Once an initial activity is identified, the next step is to determine the compound's potency (IC₅₀ value) and its selectivity for different enzyme or transporter isoforms.

IC₅₀ Determination

To determine the half-maximal inhibitory concentration (IC₅₀), a dose-response curve is generated by testing a wider range of compound concentrations in the relevant assay (MAO or reuptake). The IC₅₀ value is then calculated using non-linear regression analysis.

G cluster_0 IC50 Determination Workflow A Generate Dose-Response Data B Plot % Inhibition vs. Log[Concentration] A->B C Non-linear Regression (Sigmoidal Curve Fit) B->C D Calculate IC50 Value C->D

Figure 2. Workflow for determining the IC₅₀ value of an active compound.

Selectivity Assays
  • MAO-A vs. MAO-B Selectivity: To determine if the compound is selective for MAO-A or MAO-B, specific substrates for each isoform can be used (e.g., serotonin for MAO-A and benzylamine for MAO-B).[6] Alternatively, the assay can be performed in the presence of a selective inhibitor for one isoform to isolate the activity of the other.[5]

  • SERT vs. NET vs. DAT Selectivity: To assess selectivity for different monoamine transporters, cell lines engineered to express high levels of NET or DAT can be used in parallel with the SERT assay.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the biological activity of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. By systematically progressing from general cytotoxicity assays to specific mechanistic studies, researchers can confidently characterize the compound's pharmacological profile. The comparative data generated against well-established drugs will provide a clear indication of its potential as a novel therapeutic agent. Positive findings from these in vitro assays would warrant further investigation into its in vivo efficacy and safety profile.

References

  • Lee, J., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Wang, Y., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 735-742. Retrieved from [Link]

  • Nielsen, S. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 56-62. Retrieved from [Link]

  • Li, X., et al. (2024). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Kelley, S. P., & Kozikowski, A. P. (2013). Design of monoamine reuptake inhibitors: SSRIs, SNRIs and NRIs. Future Medicinal Chemistry, 5(13), 1541-1563. Retrieved from [Link]

  • Li, Y., et al. (2024). Evaluating the Effects of Selective Serotonin Reuptake Inhibitors on Osteogenesis of Periodontal Stem Cells: An In Vitro Study. Stem Cells International. Retrieved from [Link]

  • Verheij, M. H. P., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Ho, B. T., et al. (1986). (S)-3-[(benzyloxy)methyl]morpholine hydrochloride: a nonstimulant appetite suppressant without conventional neurotransmitter releasing properties. Journal of Medicinal Chemistry, 29(7), 1288-1290. Retrieved from [Link]

  • Sato, M., et al. (1979). Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives. Nihon Yakurigaku Zasshi, 75(8), 831-845. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 1-(Benzyloxy)-3-morpholinopropan-2-ol Hydrochloride

As an application scientist or drug development professional, managing complex chemical intermediates requires moving beyond basic compliance. 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is a specialized morpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist or drug development professional, managing complex chemical intermediates requires moving beyond basic compliance. 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is a specialized morpholine derivative utilized in pharmaceutical synthesis 1. While its hydrochloride salt form provides excellent shelf stability, it introduces distinct logistical and safety challenges during waste segregation.

This guide provides a self-validating, mechanistic framework for the safe operational handling, satellite accumulation, and RCRA-compliant disposal of this compound.

Chemical Profiling & Quantitative Hazard Assessment

Because specific toxicological data for highly specialized intermediates can be limited, safety protocols must be grounded in the quantitative hazard profiles of its structural analogs (morpholine and its hydrochloride derivatives) , .

Table 1: Quantitative Toxicity Data for Morpholine Derivatives

Compound / AnalogExposure RouteTest SpeciesQuantitative ValueHazard Implication
Morpholine OralRatLD50 = 1450 mg/kgHarmful if swallowed
4-(2-Chloroethyl)morpholine HCl IntraperitonealMouseLD50 = 161 mg/kgToxic upon systemic entry
Morpholine InhalationRatLC50 = 8000 ppm/8HSevere respiratory toxicity
Morpholine EcologicalDaphniaLC50 = 100-119 mg/L (24H)Harmful to aquatic life

Data extrapolated from established SDS profiles for morpholine derivatives to establish worst-case scenario handling parameters , .

Mechanistic Safety: The "Why" Behind the Protocol

In laboratory safety, understanding the chemical causality behind a protocol ensures higher compliance.

  • Hygroscopicity and Corrosivity: As a hydrochloride salt, this compound can be hygroscopic. Upon contact with moisture (such as sweat on the skin or tears in the eyes), the salt can dissociate, creating a localized acidic and corrosive micro-environment. This dictates the mandatory use of robust barrier PPE rather than standard safety glasses 2.

  • Halogenated Waste Classification: The presence of the chloride counterion (Cl⁻) is a critical logistical factor. When this compound is dissolved in organic solvents, the resulting liquid waste contains halogens. Incinerating non-halogenated waste that inadvertently contains halogens can lead to the formation of highly toxic dioxins. Therefore, any organic solution containing this compound must be strictly routed to the Halogenated Organic Waste stream 3.

Waste Segregation & Satellite Accumulation

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, laboratories must manage generated waste in designated Satellite Accumulation Areas (SAAs) 4. SAAs are restricted to a maximum of 55 gallons of hazardous waste and must be located at or near the point of waste generation 5.

WasteSegregation Start Waste Generated: 1-(Benzyloxy)-3-morpholinopropan-2-ol HCl IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Stream (Double-bagged, labeled) IsSolid->SolidWaste Solid IsAqueous Solvent Type? IsSolid->IsAqueous Liquid AqueousWaste Aqueous Waste Stream (pH adjusted if needed) IsAqueous->AqueousWaste Aqueous OrgWaste Organic Solvent? IsAqueous->OrgWaste Organic Halogenated Halogenated Organic Waste (Due to Cl- content) OrgWaste->Halogenated Contains Halogens

Decision tree for the segregation of 1-(Benzyloxy)-3-morpholinopropan-2-ol HCl waste streams.

Self-Validating Protocol: Routine Waste Disposal

Step 1: Solid Waste Collection

  • Action: Place all contaminated consumables (weighing boats, spatulas, empty vials) into a chemically compatible, puncture-resistant solid waste container.

  • Self-Validation Check: Ensure the container is lined with a transparent, 6-mil polyethylene bag to visually confirm structural integrity before sealing.

Step 2: Liquid Waste Routing

  • Action: Transfer reaction mother liquors or HPLC effluents containing the compound into the Halogenated Organic Waste carboy.

  • Self-Validation Check: Verify that the waste carboy is stored in secondary containment and that the contents do not exceed 90% capacity to prevent thermal expansion overflow 3.

Step 3: EPA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first addition of waste.

  • Self-Validation Check: Cross-reference the label against the SAA inventory log to confirm the "Accumulation Start Date" remains blank until the container is moved to the Central Accumulation Area (CAA) 5.

Emergency Spill Response Methodology

If a spill occurs, the primary objective is to prevent aerosolization of the powder and to block entry into municipal drains, as morpholine derivatives are chronically harmful to aquatic life 6, 2.

SpillResponse Detect Spill Detected PPE Don PPE (Respirator, Nitrile Gloves) Detect->PPE Contain Contain Spill (Prevent Drain Entry) PPE->Contain Absorb Apply Inert Absorbent (Vermiculite/Sand) Contain->Absorb Collect Collect in Hazardous Waste Container Absorb->Collect Decon Decontaminate Surface (Detergent & Water) Collect->Decon

Step-by-step emergency spill response and decontamination workflow.

Self-Validating Protocol: Spill Cleanup
  • Isolation & Airflow Verification: Evacuate the immediate vicinity.

    • Self-Validation Check: Check the digital airflow monitor on the fume hood to ensure it reads between 80-120 feet per minute (fpm) before proceeding.

  • PPE Donning: Equip double-layered nitrile gloves, chemical splash goggles, and an N95/P100 particulate respirator if the spill is outside a ventilated enclosure.

  • Containment & Absorption: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust 7.

    • Self-Validation Check: Visually inspect the perimeter to ensure no powder or liquid has breached the absorbent barrier.

  • Collection: Sweep the absorbed mixture using non-sparking, anti-static tools and transfer to a dedicated hazardous waste bucket.

  • Decontamination: Wash the affected surface with a mild detergent and water to remove residual hydrochloride salts.

    • Self-Validation Check: Wipe the decontaminated area with a damp pH test strip; a neutral pH (6.5-7.5) confirms the complete removal of the acidic hydrochloride residue.

References

  • NextSDS. "1-(benzyloxy)-3-morpholinopropan-2-ol hydrochloride Chemical Substance Information." URL: [Link]

  • Actylis Lab Solutions. "Morpholine MSDS." URL: [Link]

  • DC Fine Chemicals. "4-(2-Chloroethyl)morpholine hydrochloride Safety Data Sheet." URL: [Link]

  • Old Dominion University (ODU). "Laboratory Waste Management Guidelines." URL: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." URL:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Morpholine." URL:[Link]

  • Purdue University. "Hazardous Waste Disposal Guidelines." URL:[Link]

Sources

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